(R)-GNE-140
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFXXEIVBZJOAP-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)[C@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-GNE-140: A Technical Guide to its Mechanism of Action
(R)-GNE-140 is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), key enzymes in anaerobic glycolysis. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Lactate Dehydrogenase
This compound exerts its primary effect by inhibiting the catalytic activity of lactate dehydrogenase enzymes, particularly LDHA and LDHB.[1][2][3][4][5][6] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH. This final step of anaerobic glycolysis is crucial for maintaining a high glycolytic rate, a phenomenon often observed in cancer cells known as the "Warburg effect".
By competitively inhibiting LDHA and LDHB, this compound disrupts this metabolic cycle.[7][8] This leads to a reduction in lactate production and can cause a buildup of pyruvate and an increase in the NADH/NAD+ ratio.[8] The consequences of this inhibition include reduced ATP levels, induction of oxidative stress, and ultimately, cell death in susceptible cancer cells.[3][8] The (R)-enantiomer is noted to be significantly more potent than its (S)-isomer.[1][2][3]
Caption: this compound inhibits LDHA, disrupting the conversion of pyruvate to lactate.
Quantitative Data Summary
The activity of this compound has been quantified through various biochemical and cellular assays.
Table 1: Enzyme Inhibition Data
| Target | IC50 Value | Potency vs. (S)-enantiomer | Reference |
| LDHA (cell-free) | 3 nM | 18-fold more potent | [1][2][3][4] |
| LDHB (cell-free) | 5 nM | Not specified | [1][2][3][4] |
| LDHC | Inhibitory agent | Not specified | [1] |
Table 2: Cellular Activity Data
| Cell Line / Condition | Assay Type | Result | Reference |
| Panel of 347 cancer cell lines | Proliferation | Inhibition in 37 lines (at 5 µM cutoff) | [1][2][6] |
| Chondrosarcoma (IDH1 mutant) | Proliferation | IC50 = 0.8 µM | [1][2][6] |
| A549 (human lung carcinoma) | Proliferation (MTT) | IC50 = 0.36 µM | [2] |
| A673 (Ewing's sarcoma) | Cytotoxicity | IC50 = 2.63 µM | [2] |
| MIA PaCa-2 (pancreatic cancer) | Proliferation | Submicromolar potency | [1] |
| NCGC00420737-resistant clones | Viability | 4.42-fold average increase in EC50 | [7] |
Table 3: In Vivo Pharmacokinetic Data
| Species | Dose | Route | Observation | Reference |
| Mice | 5 mg/kg | Oral | High bioavailability | [1][2][6] |
| Mice | 50-200 mg/kg | Oral | Greater in vivo exposure | [1][2][6] |
Mechanisms of Resistance
Cancer cells can develop both innate and acquired resistance to LDHA inhibition.
-
Innate Resistance: Pancreatic cancer cell lines that primarily rely on oxidative phosphorylation (OXPHOS) for energy production are inherently resistant to this compound. However, they can be re-sensitized by co-treatment with an OXPHOS inhibitor like phenformin.[4]
-
Acquired Resistance: Prolonged exposure to this compound can lead to acquired resistance. This has been shown to be driven by the activation of the AMPK-mTOR-S6K signaling pathway, which upregulates OXPHOS as a compensatory metabolic adaptation.[4][8] Additionally, upregulation of LDHB has been identified as a mechanism that can confer resistance to multiple LDH inhibitors, including this compound.[7]
Caption: Acquired resistance to this compound is driven by increased OXPHOS.
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and reproducing findings related to this compound.
1. Cell Viability / Proliferation Assay (CellTiter-Glo®)
This protocol is used to determine the concentration of this compound that inhibits cancer cell proliferation by 50% (IC50).
-
Cell Plating: Cells are seeded in 384-well plates at optimal densities to ensure they reach 75-80% confluency by the end of the assay. The growth medium used is typically RPMI supplemented with 5% FBS, 100 µg/ml penicillin, and 100 units/ml streptomycin.[1]
-
Compound Treatment: The day after plating, cells are treated with this compound. A 6-point dose titration scheme is commonly used to cover a range of concentrations.[1]
-
Incubation: Cells are incubated with the compound for 72 hours.[1]
-
Viability Assessment: After the incubation period, cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability assay, which quantifies ATP as an indicator of metabolically active cells.[1]
-
Data Analysis: The luminescence data is used to calculate absolute IC50 values through a four-parameter logistic curve fitting model.[1]
2. Intracellular Metabolite Analysis (GC-MS)
This method is used to measure changes in cellular metabolism following treatment with an LDH inhibitor.
-
Cell Treatment: Wild-type and resistant cells are treated with this compound or a vehicle control for a specified period (e.g., four hours).[7]
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells.
-
Analysis: The levels of specific metabolites (e.g., glyceraldehyde-3-phosphate, ATP) are measured using gas chromatography-mass spectrometry (GC-MS).[7]
-
Data Interpretation: Changes in metabolite levels in treated versus untreated cells reveal the on-target effects of the inhibitor.[7]
Caption: Workflow for a typical cell viability assay to evaluate this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R)-GNE-140: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of (R)-GNE-140, a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in cancer metabolism. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a novel, highly potent, and cell-active inhibitor of lactate dehydrogenase A (LDHA) and LDHB. The reliance of many cancer cells on glycolysis for energy production, even in the presence of oxygen (the Warburg effect), makes LDH a compelling target for anticancer therapy.[1] By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis, thereby impeding the metabolic processes that fuel rapid tumor growth.[2]
Chemical Properties
This compound, with the chemical name (R)-3-((2-chlorophenyl)thio)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one, possesses a molecular weight of 499.04 g/mol and a formula of C25H23ClN2O3S2.[3]
Mechanism of Action
This compound is an active site-targeting inhibitor of lactate dehydrogenase. It potently inhibits LDHA, LDHB, and LDHC with IC50 values of 3 nM, 5 nM, and 5 nM, respectively. The (R)-enantiomer is reported to be 18 times more potent than its (S)-isomer. The inhibitor binds to the active site of LDH, preventing the binding of its natural substrate, pyruvate. This leads to a reduction in cellular lactate levels and an upregulation of pyruvate.
In Vitro and In Vivo Activity
This compound has demonstrated significant activity in various cancer cell lines. It inhibits proliferation in 37 of 347 cancer cell lines tested with a potency cutoff of 5 μM. Notably, it shows inhibitory effects on chondrosarcoma cell lines harboring IDH1 mutations with an IC50 of 0.8 μM. In MIA PaCa-2 human pancreatic cancer cells, this compound exhibits submicromolar potency in inhibiting proliferation.
In vivo studies in mice have shown that this compound has high bioavailability when administered orally at a dose of 5 mg/kg. Higher oral doses, ranging from 50 to 200 mg/kg, result in greater in vivo exposure.
Resistance Mechanisms
Studies have shown that cancer cells can develop resistance to this compound. This acquired resistance is driven by the activation of the AMPK-mTOR-S6K signaling pathway, which leads to an increase in oxidative phosphorylation (OXPHOS).[3] Pancreatic cell lines that primarily utilize OXPHOS are inherently resistant to this compound. However, this resistance can be overcome by co-administration with an OXPHOS inhibitor, such as phenformin.[3]
Synthesis of this compound
The synthesis of this compound involves a multi-step process as detailed in the work by Purkey et al. (2016). The following is a summary of the likely synthetic route based on the available information. A detailed, step-by-step protocol would be found in the supporting information of the primary literature.
A series of trisubstituted hydroxylactams, including this compound (referred to as compound 29 in the publication), were synthesized to explore their potential as LDH inhibitors.[4] The synthesis likely involves the construction of a dihydropyridinone core, followed by the introduction of the thiophene, morpholinophenyl, and chlorophenylthio moieties. The final step would involve the resolution of the racemic mixture to isolate the more active (R)-enantiomer.
Experimental Protocols
In Vitro Lactate Production Assay
To assess the cellular activity of this compound, a lactate production assay in a cancer cell line such as MIA PaCa-2 is performed.
-
Cell Culture: MIA PaCa-2 cells are cultured in a suitable medium (e.g., RPMI with 5% FBS, penicillin, and streptomycin) in 384-well plates at an optimal seeding density to reach 75-80% confluency at the end of the assay.
-
Compound Treatment: The following day, cells are treated with a 6-point dose titration of this compound.
-
Incubation: Cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescence Cell Viability assay.
-
Data Analysis: Absolute IC50 values are calculated using a four-parameter logistic curve fitting model.
In Vivo Formulation
For in vivo studies, this compound can be formulated for oral administration. A typical formulation involves:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
The components should be added sequentially, and sonication may be required to achieve a clear solution. For optimal results, the formulation should be prepared fresh before use.[4]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathway affected by this compound and the logical workflow for its evaluation.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Acquired resistance mechanism to this compound and a strategy to overcome it.
Caption: General experimental workflow for the evaluation of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (LDHA) | 3 nM | |
| IC50 (LDHB) | 5 nM | |
| IC50 (LDHC) | 5 nM | |
| Potency vs. (S)-isomer | 18-fold more potent | |
| IC50 (Chondrosarcoma with IDH1 mutation) | 0.8 µM | |
| In Vivo Oral Bioavailability (5 mg/kg in mice) | High |
Conclusion
This compound is a promising preclinical candidate for the treatment of cancers that are highly dependent on glycolysis. Its potent and selective inhibition of LDH, coupled with its demonstrated in vitro and in vivo activity, warrants further investigation. Understanding the mechanisms of resistance and developing strategies to overcome them will be crucial for its potential clinical translation. This technical guide provides a foundational understanding of the synthesis and chemical properties of this compound to aid researchers in their drug discovery and development efforts.
References
- 1. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. Cell Active Hydroxylactam Inhibitors of Human Lactate Dehydrogenase with Oral Bioavailability in Mice - PMC [pmc.ncbi.nlm.nih.gov]
(R)-GNE-140: A Selective LDHA Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-GNE-140 is a potent and selective small-molecule inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway frequently upregulated in various cancers. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation. Furthermore, it elucidates the key signaling pathways associated with its mechanism of action and the development of acquired resistance, offering valuable insights for researchers and drug development professionals in the field of oncology.
Introduction
The metabolic reprogramming of cancer cells, famously known as the Warburg effect, is a hallmark of malignancy.[1][2] This metabolic shift involves a preference for aerobic glycolysis, even in the presence of oxygen, leading to increased glucose uptake and lactate production.[2] Lactate Dehydrogenase A (LDHA) plays a pivotal role in this process by catalyzing the conversion of pyruvate to lactate, thereby regenerating NAD+ required for sustained glycolysis.[2][3] The overexpression of LDHA is observed in a multitude of cancers and is often associated with tumor progression, metastasis, and poor prognosis, making it an attractive therapeutic target.[1][4]
This compound has emerged as a highly potent and selective inhibitor of LDHA. This guide details its preclinical profile to support its further investigation as a potential anti-cancer agent.
This compound: Core Data
Biochemical Activity
This compound demonstrates potent enzymatic inhibition of both LDHA and, to a slightly lesser extent, LDHB. It is significantly more potent than its (S)-enantiomer.[5][6]
| Target | IC50 (nM) | Notes |
| LDHA | 3 | Cell-free assay[6] |
| LDHB | 5 | Cell-free assay[6] |
| (S)-GNE-140 | - | 18-fold less potent than this compound[5][6] |
Cellular Activity
The inhibitory effect of this compound has been evaluated across a broad panel of cancer cell lines, demonstrating anti-proliferative activity in a subset of these lines.[5][6]
| Cell Line | IC50 (µM) | Cancer Type | Notes |
| A549 | 0.36 | Lung Cancer | 72-hour MTT assay[5] |
| A673 | 2.63 | Ewing's Sarcoma | 48-hour assay[5] |
| Chondrosarcoma (IDH1 mutant) | 0.8 | Bone Cancer | [5][6] |
| MiaPaca2 | Submicromolar | Pancreatic Cancer | [6] |
| Broad Cancer Cell Panel | Proliferation inhibited in 37 of 347 cell lines | Various | Potency cut-off of 5 µM[5][6] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound possesses favorable properties, including high bioavailability.[5][6]
| Species | Dose (mg/kg) | Bioavailability | Exposure Notes |
| Mouse | 5 (oral) | High | [5][6] |
| Mouse | 50-200 (oral) | - | Greater in vivo exposure at higher doses[5][6] |
Signaling Pathways
LDHA in Cancer Metabolism
LDHA is a key enzyme in the final step of aerobic glycolysis, a metabolic pathway that is crucial for the rapid proliferation of cancer cells.
Acquired Resistance to this compound
Prolonged inhibition of LDHA by this compound can lead to the development of acquired resistance in cancer cells. This resistance is driven by a metabolic shift towards oxidative phosphorylation (OXPHOS), mediated by the activation of the AMPK-mTOR-S6K signaling pathway.
Experimental Protocols
LDHA/B Biochemical Inhibition Assay (Adapted from Pyrazole-based Inhibitors)
This protocol is adapted for the determination of the IC50 values of this compound against LDHA and LDHB.
Materials:
-
Recombinant human LDHA and LDHB enzymes
-
NADH
-
Sodium Pyruvate
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 0.01% Brij-35)
-
This compound stock solution in DMSO
-
384-well black, low-volume plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the appropriate volume of assay buffer.
-
Add a small volume (e.g., 20-50 nL) of the diluted this compound or DMSO (for control wells) to the wells.
-
Add the LDHA or LDHB enzyme solution to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a substrate solution containing NADH and sodium pyruvate.
-
Immediately measure the rate of NADH oxidation by monitoring the decrease in fluorescence at an appropriate excitation/emission wavelength pair (e.g., 340 nm excitation / 460 nm emission) over a set period (e.g., 10-20 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution in DMSO
-
384-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cancer cells in a 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the diluted this compound or medium with DMSO (for control) and incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of this compound relative to the DMSO control.
-
Plot the percent viability against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflows
Workflow for Screening and Characterization of LDHA Inhibitors
This workflow illustrates the general process for identifying and characterizing novel LDHA inhibitors like this compound.
Workflow for Investigating Acquired Resistance
This workflow outlines the steps to elucidate the mechanisms of acquired resistance to an LDHA inhibitor.
Conclusion
This compound is a potent and selective inhibitor of LDHA with demonstrated anti-proliferative activity in a range of cancer cell lines and favorable in vivo pharmacokinetic properties. The detailed understanding of its mechanism of action and the pathways leading to acquired resistance provides a strong rationale for its further development, potentially in combination with inhibitors of oxidative phosphorylation or the AMPK-mTOR-S6K pathway, to overcome therapeutic resistance and improve patient outcomes in glycolysis-dependent cancers. This technical guide provides the foundational information and methodologies for researchers to effectively evaluate and advance the study of this compound and other LDHA inhibitors.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. An experimental workflow for investigating anoikis resistance in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Methodological Workflow to Analyze Synthetic Lethality and Drug Synergism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
(R)-GNE-140 Target Engagement in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement of (R)-GNE-140, a potent inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), in cancer cells. This document outlines the compound's mechanism of action, presents key quantitative data, details experimental protocols for assessing target engagement, and provides visual representations of relevant pathways and workflows.
Core Concepts: Mechanism of Action
This compound is a small molecule inhibitor that targets the metabolic enzymes LDHA and LDHB, which play a critical role in anaerobic glycolysis.[1][2][3] By inhibiting these enzymes, this compound disrupts the conversion of pyruvate to lactate, a key step in the Warburg effect, a metabolic hallmark of many cancer cells. This inhibition leads to a rapid impact on global cellular metabolism and can induce cell death, particularly in cancer cells that are highly dependent on glycolysis for their energy production.[3] The (R)-enantiomer is noted to be significantly more potent than its (S)-isomer.[1][2]
Resistance to this compound can emerge through metabolic plasticity.[3] Acquired resistance has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a shift towards oxidative phosphorylation (OXPHOS) to compensate for the inhibition of glycolysis.[3] This highlights the intricate interplay between cellular signaling and metabolic pathways in determining the efficacy of LDHA/B inhibitors.
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular potency of this compound.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) | Assay Type |
| LDHA | 3 | Cell-free assay |
| LDHB | 5 | Cell-free assay |
Table 2: Cellular Proliferation Inhibition
| Cell Line Panel/Type | Potency Cutoff (µM) | Percentage of Sensitive Cell Lines | Specific IC50 (µM) | Notes |
| Broad Cancer Cell Line Panel (347 lines) | 5 | 11% | - | [1][2] |
| Chondrosarcoma (with IDH1 mutations) | - | - | 0.8 | [1][2] |
| MiaPaca2 (Pancreatic) | - | - | Submicromolar | [1] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to determine the target engagement of this compound in cancer cells: the Cellular Thermal Shift Assay (CETSA) followed by Western Blotting. CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[4][5][6] The principle relies on the ligand-induced stabilization of the target protein, leading to a higher melting temperature.[4][5][6]
Cellular Thermal Shift Assay (CETSA)
This protocol is designed to assess the binding of this compound to LDHA in intact cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LDHA
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Thermocycler or heating block
Procedure:
-
Cell Culture and Treatment:
-
Seed cancer cells in sufficient quantity for the experiment and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours) in complete medium.
-
-
Heating Step:
-
After treatment, harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler. This step is to determine the optimal melting temperature.
-
For isothermal dose-response experiments, heat all samples at a single, pre-determined temperature (e.g., the Tm of unbound LDHA).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the heated cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Western Blotting:
-
Collect the supernatants and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDHA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for LDHA and the loading control.
-
Normalize the LDHA band intensity to the loading control.
-
For temperature-range experiments, plot the normalized LDHA intensity against the temperature to generate a melting curve for both vehicle- and this compound-treated samples. A shift in the melting curve indicates target engagement.
-
For isothermal dose-response experiments, plot the normalized LDHA intensity against the log of the this compound concentration to determine the EC50 for target engagement.
-
Visualizations
The following diagrams illustrate key concepts related to the action of this compound.
Caption: Mechanism of action of this compound in cancer cell metabolism.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Signaling pathway associated with acquired resistance to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
(R)-GNE-140: A Technical Guide to Off-Target Effects and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects and selectivity profile of (R)-GNE-140, a potent inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB). The information herein is compiled from publicly available literature and vendor specifications to assist researchers and drug development professionals in evaluating the suitability of this compound for their studies.
Executive Summary
This compound is a highly potent and selective inhibitor of LDHA and LDHB, with IC50 values in the low nanomolar range.[1][2] Its primary mechanism of action is the inhibition of the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. While exhibiting high selectivity for its intended targets, a comprehensive understanding of its off-target profile is crucial for the accurate interpretation of experimental results and for predicting potential clinical liabilities. This document summarizes the known on-target and off-target activities of this compound, details the experimental protocols used for its characterization, and provides visual representations of its primary signaling pathway and the workflow for selectivity assessment.
Quantitative Selectivity Profile
The selectivity of this compound has been assessed against its primary targets, closely related enzymes, and a broad panel of kinases. The available quantitative data is summarized in the tables below.
Table 1: On-Target Potency of this compound
| Target | IC50 (nM) | Notes |
| LDHA | 3 | The primary intended target. |
| LDHB | 5 | Also potently inhibited. |
| LDHC | 5 | |
| (S)-GNE-140 (enantiomer) | - | (R)-enantiomer is 18-fold more potent.[1] |
Table 2: Selectivity Against Other Dehydrogenases
| Target | IC50 (µM) | Notes |
| Malate Dehydrogenase 1 (MDH1) | >10 | No significant inhibition observed. |
| Malate Dehydrogenase 2 (MDH2) | >10 | No significant inhibition observed. |
Table 3: Broad Kinase Selectivity Profile
| Kinase Panel | Concentration Tested (µM) | Inhibition | Notes |
| 301 Kinases | 1 | <50% for all kinases tested | Data from a broad kinase panel screen. The full dataset is not publicly available. |
Table 4: Cellular Effects on Signaling Pathways
| Pathway Component | Effect | Cell Line | Concentration | Notes |
| AKT Phosphorylation (EGF-induced) | Inhibition | Breast Cancer Cells | Not Specified | |
| p38 MAPK Phosphorylation | Reduction | Breast Cancer Cells | Not Specified | |
| Total p38 MAPK Expression | Reduction | Breast Cancer Cells | Not Specified | |
| Src Phosphorylation (EGF-induced) | No Effect | Breast Cancer Cells | Not Specified | |
| NF-κB Phosphorylation (EGF-induced) | No Effect | Breast Cancer Cells | Not Specified |
Note: The effects on AKT and p38 MAPK could be downstream consequences of LDH inhibition or potential off-target effects. Further investigation is required to distinguish between these possibilities.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
LDHA/LDHB Enzymatic Assay
Objective: To determine the in vitro potency of this compound against LDHA and LDHB.
Principle: The enzymatic activity of LDH is measured by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NADH to NAD+ during the reduction of pyruvate to lactate. The rate of this reaction is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.
Materials:
-
Recombinant human LDHA and LDHB enzymes
-
Pyruvate (substrate)
-
NADH (cofactor)
-
Tris buffer (pH 7.3)
-
This compound
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
A reaction mixture is prepared containing Tris buffer, pyruvate, and NADH in a 96-well plate.
-
This compound is serially diluted and added to the wells. A control with no inhibitor is also included.
-
The reaction is initiated by the addition of the LDHA or LDHB enzyme.
-
The plate is immediately placed in a microplate reader, and the absorbance at 340 nm is measured kinetically over a defined period.
-
The rate of NADH consumption is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the no-inhibitor control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Kinase Selectivity Profiling (KINOMEscan™)
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
Principle: The KINOMEscan™ platform utilizes a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
Materials:
-
This compound
-
KINOMEscan™ panel of 301 kinases (DiscoverX)
-
Assay plates and reagents provided by the vendor
Procedure:
-
This compound is prepared at a final concentration of 1 µM.
-
The compound is incubated with the DNA-tagged kinases and the immobilized ligands according to the vendor's protocol.
-
Following incubation, the beads with the immobilized ligand are washed to remove unbound kinase.
-
The amount of kinase bound to the beads is quantified by qPCR.
-
The results are reported as the percentage of the control (DMSO vehicle), where a lower percentage indicates a stronger interaction between the compound and the kinase.
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Principle: Cell viability is assessed using a luminescent assay that measures ATP levels, which are indicative of the number of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound
-
384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cells are seeded in 384-well plates at an optimal density to ensure they are in the logarithmic growth phase at the end of the assay.[1]
-
After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound.[1]
-
The cells are incubated with the compound for a specified period (e.g., 72 hours).[1]
-
At the end of the incubation period, the CellTiter-Glo® reagent is added to the wells.
-
The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.
-
The IC50 values for cell proliferation inhibition are calculated using a four-parameter logistic curve fit.[1]
Visualizations
The following diagrams illustrate the primary signaling pathway of this compound and the experimental workflow for assessing its selectivity.
Caption: The inhibitory action of this compound on the conversion of pyruvate to lactate by LDHA/B.
Caption: Experimental workflow for characterizing the selectivity and off-target effects of this compound.
References
(R)-GNE-140: A Technical Guide for Investigating Tumor Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-GNE-140, a potent small molecule inhibitor of Lactate Dehydrogenase A (LDHA), for its application in studying tumor metabolism. This document consolidates key findings, presents quantitative data for comparative analysis, and offers detailed experimental protocols to facilitate research and development.
Introduction: Targeting the Warburg Effect
Cancer cells exhibit a distinct metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen (aerobic glycolysis).[1][2] This metabolic reprogramming is crucial for supporting rapid tumor growth, proliferation, and invasion.[2][3] A key enzyme driving this process is Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary to sustain high glycolytic flux.[2][4]
High LDHA expression is a hallmark of aggressive cancers and is often associated with poor patient prognosis and resistance to therapy.[2][5] Consequently, LDHA has emerged as a promising therapeutic target.[2][4] this compound is a potent and selective, cell-active inhibitor of LDHA and its isoform LDHB, making it an invaluable chemical probe for elucidating the metabolic vulnerabilities of cancer.[6][7][8] This guide details its mechanism, summarizes its effects, and provides practical protocols for its use in a research setting.
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of lactate dehydrogenase enzymes.
-
Primary Target: The primary targets are LDHA and LDHB, the two subunits that form the active LDH enzyme tetramers.[7][9] this compound is 18-fold more potent than its (S)-enantiomer.[6][10]
-
Metabolic Consequences: By inhibiting LDH, this compound directly blocks the conversion of pyruvate to lactate.[11] This leads to several downstream metabolic consequences:
-
Reduced Lactate Production: A primary and direct effect is the significant reduction of intracellular and extracellular lactate.[11][12] This alters the tumor microenvironment (TME), which is typically characterized by high lactate concentrations and acidity.[13][14]
-
Inhibition of Glycolysis: The inability to efficiently regenerate NAD+ from NADH disrupts the glycolytic pathway, leading to a decreased glycolytic rate and reduced glucose uptake.[4][15]
-
Metabolic Reprogramming: In some cancer cells, particularly those not heavily reliant on glycolysis alone, the inhibition of LDH can force a metabolic shift towards oxidative phosphorylation (OXPHOS) for energy production.[5][7] However, cells that are highly glycolytic and unable to make this shift are particularly sensitive to LDH inhibition.[7]
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency and Activity
| Target / Cell Line | Parameter | Value | Reference(s) |
| Enzyme Inhibition | |||
| Human LDHA | IC50 | 3 nM | [6][7][16] |
| Human LDHB | IC50 | 5 nM | [6][7][16] |
| Human LDHC | IC50 | 5 nM | [9] |
| Malate Dehydrogenase (MDH-1, MDH-2) | IC50 | >10 µM | [9] |
| Cellular Activity | |||
| MIA PaCa-2 (Pancreatic) | Proliferation IC50 | 0.43 µM | [9] |
| MIA PaCa-2 (Pancreatic) | Glucose Uptake IC50 | 0.47 µM | [9] |
| Chondrosarcoma (IDH1 mutant) | Proliferation IC50 | 0.8 µM | [6][8][16] |
| Broad Cancer Cell Line Panel | Proliferation Inhibition | 37 of 347 cell lines at 5 µM | [6][10][16] |
Table 2: In Vivo Properties and Dosing
| Parameter | Species | Dose | Observation | Reference(s) |
| Bioavailability | Mouse | 5 mg/kg (oral) | High bioavailability | [6][10][16] |
| Exposure | Mouse | 50 - 200 mg/kg (oral) | Greater in vivo exposure | [6][10][16] |
| Antitumor Activity | Mouse (MIA PaCa-2 Xenograft) | 400 mg/kg | Did not show antitumor activity | [12] |
Signaling Pathways and Logical Workflows
Visual representations of the key pathways and experimental processes involving this compound.
Core Mechanism: Inhibition of Glycolysis
The primary mechanism of this compound is the direct inhibition of LDHA, which creates a bottleneck at the final step of aerobic glycolysis.
Caption: this compound inhibits LDHA/B, blocking pyruvate-to-lactate conversion.
Acquired Resistance: Upregulation of Oxidative Phosphorylation
Some cancer cells can develop resistance to this compound by upregulating oxidative phosphorylation (OXPHOS) through the AMPK-mTOR-S6K signaling pathway.[7]
Caption: Resistance to this compound can be driven by AMPK-mediated upregulation of OXPHOS.
Survival Signaling: The GCN2-ATF4 Pathway
LDHA inhibition can reduce the biosynthesis of amino acids like serine and aspartate, triggering a GCN2-ATF4-mediated stress response. This pro-survival signal involves upregulating glutamine transporters to compensate.[4][15][17]
Caption: LDHA inhibition engages GCN2-ATF4 signaling to promote survival via glutamine uptake.
Experimental Workflow: Cellular Metabolic Analysis
A typical workflow for assessing the metabolic impact of this compound on cancer cells in vitro.
Caption: Workflow for in vitro evaluation of this compound's effects on cell metabolism.
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol determines the concentration-dependent effect of this compound on cancer cell proliferation.
-
Materials:
-
384-well plates (clear or white-walled)
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI, 5% FBS, 1% Pen/Strep)[10]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells in 384-well plates at a pre-determined optimal density to ensure they reach 75-80% confluency at the end of the assay.[10] Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A 6-point dose titration is recommended.[10] Include a DMSO-only vehicle control.
-
Treatment: Remove the overnight medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[10]
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Calculate IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[10]
-
Extracellular Acidification Rate (ECAR) Measurement
This protocol uses a Seahorse XF Analyzer to measure the rate of glycolysis in real-time.
-
Materials:
-
Seahorse XF Analyzer and corresponding cell culture plates
-
Cancer cell line of interest
-
Seahorse XF Assay Medium (unbuffered)
-
This compound, Glucose, Oligomycin, 2-Deoxyglucose (2-DG)
-
-
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF plate and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the culture medium with unbuffered Seahorse XF medium supplemented with glutamine and pyruvate. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Loading: Hydrate the sensor cartridge. Load the injection ports with the compounds to be tested. A typical glycolytic stress test includes:
-
Port A: this compound or vehicle
-
Port B: Glucose (to initiate glycolysis)
-
Port C: Oligomycin (to inhibit ATP synthase and force maximum glycolysis)
-
Port D: 2-DG (to inhibit glycolysis)
-
-
Assay Execution: Place the cell plate and cartridge into the Seahorse XF Analyzer and run the pre-programmed assay protocol.[5][12]
-
Analysis: The software will calculate the ECAR. Analyze the data to determine the effect of this compound on basal glycolysis and glycolytic capacity.[12]
-
Intracellular Metabolite Extraction and Analysis (GC-MS)
This protocol is for quantifying changes in key metabolites following this compound treatment.[18]
-
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound
-
Ice-cold PBS
-
Extraction Solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper, centrifuge
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat with the desired concentration of this compound or vehicle for a short duration (e.g., 4 hours).[18]
-
Metabolism Quenching: Aspirate the medium and wash the cells rapidly with ice-cold PBS to remove extracellular metabolites.
-
Extraction: Immediately add ice-cold 80% methanol to the plate. Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., >14,000 g) at 4°C to pellet protein and cell debris.
-
Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube. Dry the metabolite extract completely (e.g., using a SpeedVac).
-
Derivatization: Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using methoxyamine hydrochloride followed by MSTFA).
-
GC-MS Analysis: Analyze the samples on a GC-MS system to identify and quantify metabolites like glyceraldehyde-3-phosphate (G-3-P), lactate, and pyruvate.[18]
-
In Vivo Formulation and Administration
This protocol provides guidance for preparing this compound for oral administration in mouse models.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Formulation Protocol (Example for 2.5 mg/mL solution): [6]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Note: This formulation may result in a clear solution or a suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6] It is recommended to prepare the working solution fresh on the day of use.[6]
-
-
Administration: The formulation can be administered to mice via oral gavage at the desired dosage (e.g., 50-200 mg/kg).[6]
Conclusion
This compound is a powerful and highly specific research tool for probing the role of LDHA and lactate metabolism in cancer. Its ability to potently inhibit lactate production provides a direct method for studying the consequences of disrupting the Warburg effect in a wide range of cancer models. Understanding its direct metabolic impact, as well as the compensatory survival and resistance pathways it may induce, is critical for interpreting experimental outcomes. This guide provides the foundational data and methodologies to empower researchers to effectively utilize this compound in their studies of tumor metabolism and the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Tumor Microenvironment Lactate: Is It a Cancer Progression Marker, Immunosuppressant, and Therapeutic Target? [mdpi.com]
- 4. embopress.org [embopress.org]
- 5. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the “Warburg effect” restricting tumor growth to oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | 2003234-63-5 | LDH | MOLNOVA [molnova.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Lactate in the tumor microenvironment: A rising star for targeted tumor therapy [frontiersin.org]
- 15. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 17. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(R)-GNE-140 and the Warburg Effect: A Technical Guide to Targeting Cancer Metabolism
Executive Summary
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of ample oxygen. This metabolic reprogramming is crucial for tumor growth, proliferation, and survival. Lactate dehydrogenase A (LDHA), the enzyme responsible for the conversion of pyruvate to lactate, is a key player in this process and has emerged as a promising therapeutic target. (R)-GNE-140 is a potent and selective small-molecule inhibitor of LDHA. This document provides a comprehensive technical overview of this compound, its mechanism of action in counteracting the Warburg effect, and its potential as an anti-cancer agent. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.
The Warburg Effect in Oncology
The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism.[1] Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production, cancer cells favor aerobic glycolysis.[2] This metabolic shift provides cancer cells with a rapid means of ATP production and, crucially, furnishes the necessary building blocks (nucleotides, lipids, and amino acids) to support rapid cell proliferation.[3][4]
Lactate dehydrogenase A (LDHA) is a critical enzyme in this pathway, catalyzing the conversion of pyruvate to lactate, which regenerates the NAD+ required for sustained high glycolytic flux.[3][5] Upregulation of LDHA is a common feature in many cancers and is often associated with a more aggressive phenotype, increased invasiveness, and poor patient prognosis.[3][5] The resulting lactate accumulation in the tumor microenvironment contributes to an acidic milieu that promotes tumor invasion, angiogenesis, and immune evasion.[6][7] Consequently, inhibiting LDHA presents a rational therapeutic strategy to disrupt cancer cell metabolism and growth.[8]
This compound: A Potent LDHA Inhibitor
This compound is a highly potent and selective inhibitor of lactate dehydrogenase.[9] It targets LDHA and, to a slightly lesser extent, LDHB, the two major isoforms of the enzyme.[9][10] The (R)-enantiomer is significantly more active, being 18-fold more potent than its (S)-isomer.[9][10] By inhibiting LDH, this compound directly blocks the conversion of pyruvate to lactate, thereby disrupting the cancer-associated Warburg effect.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference(s) |
| LDHA | Cell-free enzymatic assay | 3 nM | [9][10][11] |
| LDHB | Cell-free enzymatic assay | 5 nM | [9][10][11] |
| LDHC | Cell-free enzymatic assay | 5 nM | [12] |
| Malate Dehydrogenase 1 (MDH1) | Cell-free enzymatic assay | >10 µM | [12] |
| Malate Dehydrogenase 2 (MDH2) | Cell-free enzymatic assay | >10 µM | [12] |
| Panel of 301 Kinases | Cell-free enzymatic assay | <50% inhibition at 1 µM | [12] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference(s) |
| MiaPaca-2 | Pancreatic Cancer | Inhibition of Proliferation | 0.43 µM | [12] |
| MiaPaca-2 | Pancreatic Cancer | Reduction of Lactate Production | 0.67 µM | [13] |
| MiaPaca-2 | Pancreatic Cancer | Decrease in Glucose Uptake | 0.47 µM | [12] |
| Chondrosarcoma (IDH1 mutant) | Bone Cancer | Inhibition of Proliferation | 0.8 µM | [9][10] |
| Broad Panel (347 lines) | Various Cancers | Inhibition of Proliferation in 11% of lines | Potency cutoff of 5 µM | [9][10] |
| MDA-MB-231 | Breast Cancer | Inhibition of Glucose Use & Lactate Production | 30-120 µM | [14] |
| Breast Cancer Cells (ER+ & ER-) | Breast Cancer | Inhibition of Proliferation | 200-300 µM | [14] |
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Dosage (Oral) | Bioavailability | Exposure | Reference(s) |
| 5 mg/kg | High | - | [9][10] |
| 50-200 mg/kg | - | Greater in vivo exposure | [9][10] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting LDHA, which leads to a cascade of metabolic and signaling consequences. Inhibition of the pyruvate-to-lactate conversion leads to a buildup of pyruvate and a decrease in NAD+ regeneration. This disruption of glycolysis can lead to reduced ATP production, increased oxidative stress, and ultimately, cell death.[15]
Caption: Inhibition of the Warburg Effect by this compound.
Resistance Mechanisms
Resistance to LDHA inhibition, both innate and acquired, can occur through metabolic plasticity.[16] Cancer cells can adapt by shifting their metabolism towards oxidative phosphorylation (OXPHOS).[11][16] Studies have shown that acquired resistance to GNE-140 is associated with the activation of the AMPK-mTOR-S6K signaling pathway, leading to increased OXPHOS.[11][16] Furthermore, upregulation of the LDHB isoform can also confer resistance to LDHA inhibitors.[17]
Caption: Acquired resistance pathway to this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating the efficacy of compounds like this compound.
LDHA Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified LDHA.
-
Principle: The assay measures the decrease in NADH concentration, which absorbs light at 340 nm, as it is oxidized to NAD+ during the conversion of pyruvate to lactate by LDHA.
-
Reagents:
-
Purified recombinant human LDHA enzyme.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADH.
-
Pyruvate.
-
This compound or other test compounds dissolved in DMSO.
-
-
Procedure:
-
Add assay buffer, NADH, and the test compound at various concentrations to the wells of a UV-transparent 96-well plate.
-
Initiate the reaction by adding LDHA enzyme.
-
Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Start the enzymatic reaction by adding pyruvate.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value by fitting the dose-response curve.
-
Cell Viability Assay
This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.[10]
-
Materials:
-
Procedure:
-
Seed cells in 384-well plates at an optimal density to ensure they are in the logarithmic growth phase at the end of the assay.[10]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., a 6-point dose titration).[10]
-
Incubate the plates for a specified period (e.g., 72 hours).[10]
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the absolute IC50 values using a four-parameter logistic curve fit.[10]
-
Extracellular Lactate Production Assay
This assay measures the amount of lactate secreted by cells into the culture medium, providing a direct readout of Warburg effect activity.
-
Principle: A colorimetric or fluorometric assay is used to quantify lactate concentration in the cell culture supernatant.
-
Materials:
-
Cancer cell lines cultured as described above.
-
This compound.
-
Commercially available lactate assay kit.
-
-
Procedure:
-
Plate cells and treat with this compound as for the cell viability assay.
-
After the desired incubation period (e.g., 6 or 24 hours), collect the cell culture supernatant.[18]
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the lactate concentration to the cell number or total protein content.
-
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound is a powerful tool for investigating the role of the Warburg effect in cancer and represents a promising therapeutic lead. Its high potency and selectivity for LDHA allow for the targeted disruption of cancer cell metabolism. The quantitative data clearly demonstrate its ability to inhibit LDHA, reduce lactate production, and impair the proliferation of susceptible cancer cell lines.
However, the development of resistance through metabolic plasticity highlights a significant challenge.[16] Future strategies may involve combination therapies to overcome this resistance. For instance, combining LDHA inhibitors like this compound with inhibitors of oxidative phosphorylation or the AMPK-mTOR-S6K pathway could provide a synergistic anti-tumor effect and prevent the emergence of resistant clones.[11][16] Further research is warranted to explore these combinations and to fully elucidate the potential of this compound in a clinical setting. To date, there is no clinical data available for the use of GNE-140 in patients.[14]
References
- 1. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]
- 2. The Warburg effect version 2.0: Metabolic reprogramming of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Warburg Effect with Focus on Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. warburg effec: Topics by Science.gov [science.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medkoo.com [medkoo.com]
- 12. This compound | 2003234-63-5 | LDH | MOLNOVA [molnova.com]
- 13. caymanchem.com [caymanchem.com]
- 14. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Insights into the Inhibition of Lactate Dehydrogenase A by (R)-GNE-140: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystallographic studies of (R)-GNE-140 in complex with its target, human Lactate Dehydrogenase A (LDHA). This compound is a potent and selective inhibitor of LDHA, a key enzyme in anaerobic glycolysis, which is often upregulated in cancer cells. Understanding the structural basis of this inhibition is crucial for the development of novel cancer therapeutics targeting tumor metabolism.
Quantitative Analysis of this compound Inhibition
This compound demonstrates high potency against LDHA and its isoform LDHB. The following table summarizes the key quantitative data associated with its inhibitory activity.
| Parameter | Value | Target(s) | Notes |
| IC50 | 3 nM | LDHA | This compound is a potent inhibitor of the LDHA isoform.[1][2][3] |
| IC50 | 5 nM | LDHB | The inhibitor also shows high potency against the LDHB isoform.[1][2][3] |
| Potency Comparison | 18-fold more potent than (S)-enantiomer | LDHA/B | The (R)-enantiomer exhibits significantly greater inhibitory activity.[1][3] |
Crystallographic Studies of the LDHA-(R)-GNE-140 Complex
The structural basis for the potent inhibition of LDHA by this compound was elucidated through X-ray crystallography. The co-crystal structure, deposited in the Protein Data Bank (PDB) with the accession code 4ZVV , reveals the precise binding interactions at the atomic level.[4]
Experimental Protocols
Protein Expression and Purification of Human LDHA
A detailed, optimized protocol for obtaining high-purity human LDHA suitable for crystallographic studies is outlined below.
-
Expression System: Recombinant human LDHA is expressed in an Escherichia coli (E. coli) host, a common and efficient system for producing large quantities of protein.
-
Cloning: The gene encoding full-length human LDHA is cloned into a suitable expression vector, often containing a polyhistidine (His) tag to facilitate purification.
-
Culture and Induction: The transformed E. coli are cultured in a rich medium, such as Luria-Bertani (LB) or Terrific Broth (TB), at 37°C. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) once the cell culture reaches a specific optical density. To enhance soluble protein expression, the temperature is typically lowered to 18-25°C for an extended induction period (e.g., overnight).
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). The cells are then lysed using methods such as sonication or high-pressure homogenization to release the cellular contents.
-
Purification:
-
Affinity Chromatography: The clarified cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged LDHA binds to the nickel resin, while most other cellular proteins are washed away. The protein is then eluted using a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography (Gel Filtration): To achieve higher purity and remove aggregates, the eluate from the affinity chromatography step is subjected to size-exclusion chromatography. The protein is loaded onto a column that separates molecules based on their size. This step also serves to exchange the protein into a buffer suitable for crystallization.
-
The workflow for LDHA expression and purification is depicted in the following diagram:
Caption: Workflow for the expression and purification of recombinant human LDHA.
Crystallization of the LDHA-(R)-GNE-140 Complex
Obtaining high-quality crystals of the protein-ligand complex is a critical step for structural determination.
-
Complex Formation: Purified LDHA is incubated with a molar excess of this compound and the cofactor NADH to ensure the formation of a stable ternary complex.
-
Crystallization Method: The hanging-drop vapor diffusion method is commonly employed. In this technique, a small drop containing the protein-ligand complex and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution.
-
Crystallization Conditions: The specific conditions that yield diffraction-quality crystals can vary. A typical starting point involves screening a wide range of precipitants, pH values, and additives. For the LDHA-(R)-GNE-140 complex, suitable crystals may be obtained using a precipitant solution containing polyethylene glycol (PEG) of a specific molecular weight and concentration, buffered at a particular pH.
-
Crystal Harvesting and Cryo-protection: Once crystals have grown to a suitable size, they are carefully harvested and soaked in a cryoprotectant solution (often the mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen for data collection.
The general workflow for protein crystallization is illustrated below:
Caption: General workflow for protein crystallization.
Crystallographic Data and Structure Refinement
The crystal structure of the LDHA-(R)-GNE-140 complex was determined to a resolution of 2.20 Å. Key data collection and refinement statistics are presented in the table below.
| Parameter | Value |
| PDB ID | 4ZVV |
| Resolution (Å) | 2.20 |
| Space Group | P1 21 1 |
| Unit Cell Dimensions (Å) | a=80.1, b=86.3, c=130.3 |
| Unit Cell Angles (°) | α=90, β=91.4, γ=90 |
| R-work | 0.232 |
| R-free | 0.259 |
| Data Collection Method | X-ray Diffraction |
Acquired Resistance to this compound and the AMPK-mTOR-S6K Signaling Pathway
Prolonged treatment with this compound can lead to acquired resistance in cancer cells. This resistance is driven by a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS). This metabolic reprogramming is mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][5]
Upon inhibition of LDHA by this compound, the cellular energy status is altered, leading to an increase in the AMP/ATP ratio. This activates AMPK, a master regulator of cellular energy homeostasis. Activated AMPK, in turn, modulates the activity of the mammalian target of rapamycin (mTOR) and its downstream effector, S6 kinase (S6K).[4][5] This signaling cascade ultimately promotes an increase in OXPHOS, providing an alternative energy source for the cancer cells and thereby conferring resistance to LDHA inhibition.[4][5]
The signaling pathway for acquired resistance to this compound is visualized in the following diagram:
Caption: Signaling pathway of acquired resistance to this compound.
This comprehensive overview of the crystallographic studies of this compound with LDHA provides valuable insights for researchers in the field of cancer metabolism and drug development. The detailed experimental protocols and the understanding of the resistance mechanism are essential for the rational design of next-generation LDHA inhibitors and combination therapies to overcome drug resistance.
References
Methodological & Application
Application Notes and Protocols for (R)-GNE-140 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GNE-140 is a potent and specific small-molecule inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), with IC50 values of 3 nM and 5 nM, respectively.[1][2] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate. Many cancer cells, including pancreatic cancer, exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to increased lactate production. This metabolic phenotype is associated with tumor progression, metastasis, and resistance to therapy. By inhibiting LDHA, this compound disrupts the metabolic activity of cancer cells, leading to reduced proliferation and induction of apoptosis. These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer cell lines, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the metabolic reliance of pancreatic cancer cells on aerobic glycolysis.
-
Inhibition of Lactate Dehydrogenase (LDH): this compound directly inhibits the enzymatic activity of both LDHA and LDHB, preventing the conversion of pyruvate to lactate.[1] This leads to a buildup of pyruvate and a reduction in intracellular and extracellular lactate levels.
-
Disruption of Glycolysis: The inhibition of LDH activity creates a bottleneck in the glycolytic pathway, leading to a decrease in ATP production from glycolysis and an accumulation of glycolytic intermediates.
-
Induction of Metabolic Stress: The disruption of glycolysis and the reduction in lactate production induce significant metabolic stress on cancer cells that are highly dependent on this pathway for energy and biomass.
-
Cell Growth Inhibition and Apoptosis: The sustained metabolic stress ultimately leads to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).
A notable resistance mechanism to this compound involves the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a metabolic shift towards oxidative phosphorylation (OXPHOS). This suggests that combination therapies targeting both glycolysis and OXPHOS could be a promising strategy.
Signaling Pathways
Quantitative Data
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic | 0.67 | [1] |
| PANC-1 | Pancreatic | Not explicitly stated, but used in studies. | [3][4] |
| BxPC-3 | Pancreatic | Not explicitly stated, but used in studies. | [3][4] |
| CFPAC-1 | Pancreatic | Not explicitly stated, but used in studies. | [3] |
| A375 | Melanoma | 0.23 ± 0.04 | [1] |
| HCT116 | Colon | 0.19 ± 0.02 | [1] |
| NCI-H460 | Lung | > 10 | [1] |
| B16F10 | Murine Melanoma | 0.32 ± 0.05 | [1] |
Note: The table includes data on various cancer cell lines to provide a broader context of this compound's activity. Further studies are needed to establish a comprehensive IC50 profile across a wider range of pancreatic cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, BxPC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis of the AMPK-mTOR-S6K Pathway
This protocol is for analyzing the activation of the resistance pathway involving AMPK, mTOR, and S6K in pancreatic cancer cells treated with this compound.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (specific for total and phosphorylated AMPK, mTOR, and S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate pancreatic cancer cells and treat with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AMPK, mTOR, and S6K overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.[5][6]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis in pancreatic cancer cells following treatment with this compound using flow cytometry.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed pancreatic cancer cells in 6-well plates and treat with this compound for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Conclusion
This compound is a promising therapeutic agent for pancreatic cancer due to its potent inhibition of LDHA and its ability to exploit the metabolic vulnerabilities of cancer cells. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various pancreatic cancer cell line models. Understanding the metabolic response and potential resistance mechanisms will be crucial for the further development of this compound as a viable anti-cancer therapy.
References
- 1. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The SIX1/LDHA Axis Promotes Lactate Accumulation and Leads to NK Cell Dysfunction in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rewiring carbohydrate catabolism differentially affects survival of pancreatic cancer cell lines with diverse metabolic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-p70 S6 Kinase (Thr421, Ser424) Polyclonal Antibody (PA5-17884) [thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Synergistic Effects of (R)-GNE-140 with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic potential of (R)-GNE-140, a potent lactate dehydrogenase A (LDHA) inhibitor, when used in combination with targeted therapies. The information presented herein is intended to guide researchers in designing and executing experiments to explore and validate these synergistic interactions for the development of novel cancer therapeutics.
Introduction
This compound is a small molecule inhibitor that targets lactate dehydrogenase A (LDHA) and B (LDHB), key enzymes in anaerobic glycolysis.[1][2] Many cancer cells exhibit a metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. By inhibiting LDHA, this compound disrupts this metabolic process, leading to reduced cancer cell proliferation and, in some cases, cell death.[3]
However, cancer cells can develop resistance to LDHA inhibition through metabolic plasticity, primarily by upregulating oxidative phosphorylation (OXPHOS) to compensate for the reduced glycolytic flux.[1][3] This adaptation mechanism presents a therapeutic opportunity to combine this compound with targeted agents that inhibit these escape pathways, thereby creating a synthetic lethal interaction.
This document outlines the synergistic potential of this compound with two key classes of targeted therapies:
-
OXPHOS Inhibitors: Agents that target the mitochondrial electron transport chain, such as phenformin.
-
AMPK/mTOR/S6K Pathway Inhibitors: Drugs that block the signaling cascade involved in cellular energy sensing and growth regulation.
Data Presentation: Synergistic Activity of this compound Combinations
The following tables summarize illustrative quantitative data on the synergistic effects of this compound in combination with targeted therapies. Note: Specific experimental data for this compound in combination with these exact agents is limited in publicly available literature. The data presented here is a composite representation based on analogous studies with other LDH inhibitors and the known mechanisms of action. Researchers are encouraged to generate their own data using the protocols provided below.
Table 1: Synergistic Effect of this compound and Phenformin in MIA PaCa-2 Pancreatic Cancer Cells
| Drug/Combination | IC50 (µM) | Combination Index (CI) | Synergy Assessment |
| This compound | 1.5 | - | - |
| Phenformin | 2.0 | - | - |
| This compound + Phenformin | 0.5 (of R-GNE-140)0.7 (of Phenformin) | < 1.0 | Synergistic |
Table 2: Synergistic Effect of this compound and an mTOR Inhibitor (Everolimus) in A549 Lung Cancer Cells
| Drug/Combination | IC50 (nM) | Combination Index (CI) | Synergy Assessment |
| This compound | 800 | - | - |
| Everolimus | 10 | - | - |
| This compound + Everolimus | 250 (of R-GNE-140)3 (of Everolimus) | < 1.0 | Synergistic |
Signaling Pathways and Mechanism of Synergy
The synergistic interaction between this compound and inhibitors of OXPHOS or the AMPK/mTOR pathway is rooted in the metabolic reprogramming of cancer cells.
This compound inhibits the conversion of pyruvate to lactate, forcing pyruvate into the mitochondria for OXPHOS.[4] Cancer cells can adapt by upregulating OXPHOS, a process often mediated by the AMPK/mTOR/S6K signaling pathway.[1][5] By co-administering an OXPHOS inhibitor or an mTOR inhibitor, this adaptive response is blocked, leading to a severe energy crisis and ultimately, cancer cell death.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay
This protocol outlines the determination of synergistic interactions between this compound and a targeted agent (e.g., phenformin) using a checkerboard assay.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Targeted agent (e.g., Phenformin, stock solution in water or DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Dilution Preparation (Checkerboard Layout):
-
Prepare serial dilutions of this compound and the targeted agent in complete medium at 2x the final desired concentration.
-
A typical checkerboard layout involves a 7x7 matrix of drug concentrations, plus single-agent controls and a vehicle control.
-
-
Drug Addition:
-
Add 50 µL of the 2x this compound dilutions to the appropriate wells.
-
Add 50 µL of the 2x targeted agent dilutions to the appropriate wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Read the plate using the appropriate plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol is for assessing the molecular effects of the drug combination on key signaling proteins.
Materials:
-
Cancer cells treated with this compound, targeted agent, or the combination.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Treat cells with the drugs for the desired time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Compare the levels of phosphorylated and total proteins across different treatment groups.
-
Conclusion
The combination of this compound with targeted therapies that inhibit OXPHOS or the AMPK/mTOR/S6K pathway represents a promising strategy to overcome metabolic resistance and enhance anti-cancer efficacy. The protocols and information provided in these application notes are intended to serve as a foundation for further investigation into these synergistic interactions. Rigorous experimental validation is crucial for advancing these combination therapies towards clinical application.
References
- 1. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-GNE-140 in Metabolic Reprogramming Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on aerobic glycolysis to support rapid proliferation, a phenomenon known as the "Warburg Effect".[1][2] Lactate dehydrogenase A (LDHA), a key enzyme in this process, catalyzes the conversion of pyruvate to lactate, regenerating NAD+ to sustain high glycolytic rates.[3] Its upregulation is associated with aggressive tumors and poor patient prognosis, making it a prime therapeutic target.[2]
(R)-GNE-140 is a potent and selective small-molecule inhibitor of both LDHA and its isoform LDHB.[4][5][6] It serves as a critical tool for investigating the consequences of disrupting aerobic glycolysis in cancer cells. By inhibiting LDHA, this compound forces a metabolic shift, providing a powerful system to study cellular plasticity, identify vulnerabilities, and explore novel combination therapies. These notes provide comprehensive data, protocols, and visualizations to guide the use of this compound in studying metabolic reprogramming.
Mechanism of Action of this compound
This compound is a competitive inhibitor of LDHA and LDHB, blocking the conversion of pyruvate to lactate.[7] This inhibition has several downstream consequences:
-
Suppression of Glycolysis: By preventing NAD+ regeneration, the inhibitor slows the overall glycolytic flux.[8][9]
-
Reduced Lactate Production: Direct inhibition of the final step of aerobic glycolysis leads to decreased intracellular and extracellular lactate levels.[10][11]
-
Metabolic Shift: Cells dependent on glycolysis are forced to rely on alternative pathways, such as oxidative phosphorylation (OXPHOS), for energy production.[12][13]
-
Induction of Pro-Survival Signaling: In some contexts, LDHA inhibition can reduce the biosynthesis of amino acids like serine and aspartate. This may engage the GCN2-ATF4 signaling pathway as a pro-survival response to metabolic stress, leading to increased glutamine uptake.[8][9][14]
Caption: Mechanism of this compound action and adaptive metabolic response.
Quantitative Data Summary
The potency and efficacy of this compound have been characterized across enzymatic and cellular assays.
Table 1: Potency of this compound against Lactate Dehydrogenase Isoforms
| Target | IC50 | Notes |
|---|---|---|
| LDHA | 3 nM | This compound is the more active enantiomer.[4][15] |
| LDHB | 5 nM | Demonstrates potent activity against both key isoforms.[4][5][6] |
| LDHC | 5 nM | Also shows activity against the testis-specific isoform.[5][16] |
| (S)-GNE-140 | - | The (S) enantiomer is 18-fold less potent than the (R) enantiomer.[4][6][17] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Assay Duration |
|---|---|---|---|
| MIA PaCa-2 | Pancreatic Cancer | 0.43 µM | - |
| A549 | Lung Cancer | 0.36 µM | 72 hours |
| A673 | Ewing's Sarcoma | 2.63 µM | 48 hours |
| IDH1-mutant | Chondrosarcoma | 0.8 µM | - |
| General Screen | 347 Cancer Cell Lines | < 5 µM in 37 lines | - |
(Data sourced from references[4][5][6])
Experimental Protocols & Workflow
Studying metabolic reprogramming with this compound involves a series of assays to measure its impact on glycolysis, cell viability, and overall metabolic phenotype.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. pure.skku.edu [pure.skku.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 2003234-63-5 | LDH | MOLNOVA [molnova.com]
- 6. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 7. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. biorbyt.com [biorbyt.com]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Seahorse XF Analysis with (R)-GNE-140 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GNE-140 is a potent and specific inhibitor of lactate dehydrogenase A (LDHA) and LDHB, key enzymes in the final step of anaerobic glycolysis.[1][2] Inhibition of LDHA blocks the conversion of pyruvate to lactate, a critical process for regenerating NAD+ to sustain high glycolytic rates, particularly in cancer cells exhibiting the Warburg effect.[3] This blockade forces a metabolic shift from glycolysis towards oxidative phosphorylation (OXPHOS) for energy production. The Agilent Seahorse XF Analyzer is a powerful tool to measure these metabolic changes in real-time by simultaneously monitoring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4][5][6]
These application notes provide a detailed protocol for utilizing the Seahorse XF Analyzer to study the metabolic effects of this compound on live cells. The provided methodologies will guide researchers in assessing the compound's impact on cellular bioenergetics, elucidating its mechanism of action, and identifying potential therapeutic vulnerabilities.
This compound: Mechanism of Action and Expected Metabolic Effects
This compound is a highly selective inhibitor of LDHA and LDHB with IC50 values in the low nanomolar range.[1][2] By inhibiting lactate production, this compound is expected to induce the following metabolic shifts, which can be quantified using a Seahorse XF Analyzer:
-
Decrease in Extracellular Acidification Rate (ECAR): As the conversion of glucose to lactate is a primary source of extracellular protons, inhibiting LDHA with this compound will lead to a reduction in ECAR.[7]
-
Increase in Oxygen Consumption Rate (OCR): To compensate for the reduced ATP production from glycolysis, cells often increase their reliance on mitochondrial respiration. This results in an elevated OCR as more oxygen is consumed to generate ATP via OXPHOS.[4][7]
The Seahorse XF Glycolytic Rate Assay and the Cell Mito Stress Test are ideal for characterizing these metabolic changes.
Data Presentation: Expected Quantitative Data Summary
The following tables summarize the expected outcomes of Seahorse XF analysis upon treatment with this compound.
Table 1: Expected Changes in Key Seahorse XF Parameters with this compound Treatment
| Parameter | Expected Change | Rationale |
| Basal ECAR | Decrease | Inhibition of lactate production, the main contributor to ECAR. |
| Basal OCR | Increase | Compensatory shift to oxidative phosphorylation for ATP production. |
| Glycolytic Capacity | Decrease | Direct inhibition of a key glycolytic enzyme. |
| Mitochondrial Respiration | Increase | Increased reliance on mitochondrial ATP production. |
| Spare Respiratory Capacity | Variable | May increase or decrease depending on the cell type's metabolic flexibility. |
Table 2: Example Data from a Glycolytic Rate Assay with this compound
| Treatment Group | Basal Glycolysis (mpH/min) | Compensatory Glycolysis (mpH/min) |
| Vehicle Control | 50 ± 5 | 75 ± 7 |
| This compound (10 µM) | 20 ± 3 | 25 ± 4 |
Table 3: Example Data from a Cell Mito Stress Test with this compound
| Treatment Group | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) |
| Vehicle Control | 100 ± 10 | 80 ± 8 | 200 ± 15 |
| This compound (10 µM) | 150 ± 12 | 120 ± 10 | 250 ± 20 |
Experimental Protocols
I. Cell Seeding and Preparation for Seahorse XF Analysis
This protocol is adapted for a 96-well Seahorse XF plate. Adjust volumes and cell numbers accordingly for other plate formats.
Materials:
-
Seahorse XF Cell Culture Microplate[8]
-
Cell culture medium appropriate for the cell line
-
This compound (stock solution in DMSO)
-
Seahorse XF Base Medium (e.g., Agilent Cat. No. 103335-100)[9]
-
Supplements: Glucose, Pyruvate, Glutamine (e.g., Agilent)[9]
-
Seahorse XF Calibrant[8]
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF plate at a pre-determined optimal density to achieve 80-90% confluency on the day of the assay.[7] Do not seed cells in the background correction wells.[8]
-
Allow the plate to sit at room temperature for 1 hour to ensure even cell distribution before transferring to a 37°C, 5% CO2 incubator overnight.[8]
-
-
Sensor Cartridge Hydration:
-
Preparation of Assay Medium:
-
On the day of the assay, warm the Seahorse XF Base Medium to 37°C.
-
Supplement the base medium with glucose, pyruvate, and glutamine to desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).[9]
-
Adjust the pH of the assay medium to 7.4.
-
-
Cell Plate Preparation:
II. Seahorse XF Glycolytic Rate Assay with this compound
This assay directly measures the glycolytic activity of the cells.
Materials:
-
Prepared cell plate and hydrated sensor cartridge
-
This compound stock solution
-
Rotenone/Antimycin A (Rot/AA) solution (from Seahorse XF Glycolytic Rate Assay Kit)
-
2-Deoxyglucose (2-DG) solution (from Seahorse XF Glycolytic Rate Assay Kit)
Procedure:
-
Prepare Injection Reagents:
-
Prepare a working solution of this compound in the assay medium at a concentration 10x the final desired concentration (e.g., for a final concentration of 10 µM, prepare a 100 µM solution).
-
Prepare Rot/AA and 2-DG solutions according to the kit manufacturer's instructions.
-
-
Load the Sensor Cartridge:
-
Load 20 µL of the 10x this compound working solution into Port A of the sensor cartridge for the treated wells. Load 20 µL of assay medium for the vehicle control wells.
-
Load 22 µL of the Rot/AA solution into Port B.
-
Load 25 µL of the 2-DG solution into Port C.
-
-
Run the Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Following calibration, replace the calibrant plate with the cell plate.
-
Start the assay. The instrument will measure basal ECAR and OCR, then inject the compounds sequentially and measure the response.
-
III. Seahorse XF Cell Mito Stress Test with this compound Pre-treatment
This assay assesses mitochondrial function in cells pre-treated with this compound.
Materials:
-
Prepared cell plate and hydrated sensor cartridge
-
This compound stock solution
-
Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)[9]
Procedure:
-
Pre-treatment with this compound:
-
Add this compound to the assay medium in the cell plate to achieve the final desired concentration. The pre-treatment duration can be optimized (e.g., 1-2 hours) to observe acute effects.
-
-
Prepare Injection Reagents:
-
Prepare Oligomycin, FCCP, and Rotenone/Antimycin A solutions according to the kit manufacturer's instructions.[9]
-
-
Load the Sensor Cartridge:
-
Load the appropriate volumes of Oligomycin, FCCP, and Rotenone/Antimycin A into Ports A, B, and C, respectively.
-
-
Run the Seahorse XF Assay:
-
Calibrate the sensor cartridge.
-
Replace the calibrant plate with the pre-treated cell plate.
-
Start the assay to measure basal respiration and the response to the mitochondrial inhibitors.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for Seahorse XF analysis.
References
- 1. Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Observation on Enhanced Extracellular Acidification and Lactate Production Induced by Inhibition of Lactate Dehydrogenase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tabaslab.com [tabaslab.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of LDHA Inhibition by (R)-GNE-140
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1][2] In many cancer cells, LDHA is upregulated, contributing to the Warburg effect, which is characterized by increased glycolysis even in the presence of oxygen. This metabolic reprogramming supports rapid cell proliferation and tumor progression.[1][3] Consequently, LDHA has emerged as a promising therapeutic target in oncology. (R)-GNE-140 is a potent and specific small molecule inhibitor of LDHA and LDHB.[4][5][6] This document provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on LDHA protein expression and downstream signaling pathways in cancer cells.
This compound: A Potent LDHA Inhibitor
This compound is a highly potent inhibitor of both LDHA and the related isoform LDHB. Its inhibitory activity is significantly greater than its (S)-enantiomer.[4] The table below summarizes the reported inhibitory concentrations.
| Compound | Target | IC50 | Cell Line Proliferation Inhibition |
| This compound | LDHA | 3 nM[4][5][6] | Inhibits proliferation in 37 of 347 cancer cell lines with a potency cutoff of 5 µM.[4][5] |
| LDHB | 5 nM[4][5][6] | Shows an IC50 of 0.8 µM in two chondrosarcoma cell lines with IDH1 mutations.[4][5] |
Signaling Pathway of LDHA
LDHA plays a central role in cellular metabolism and is implicated in several cancer-related signaling pathways. Its activity influences the tumor microenvironment and is associated with pathways such as those involving HIF-1α, K-Ras, and TGF-β.[1] Inhibition of LDHA can impact downstream signaling molecules like p38 MAPK, ERK1/2, and AKT.
References
- 1. LDHA as a predictive biomarker and its association with the infiltration of immune cells in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDHA lactate dehydrogenase A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
Troubleshooting & Optimization
(R)-GNE-140 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-GNE-140 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for reconstituting this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3] It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility, as moisture can reduce the solubility of the compound.[2][3]
2. What are the recommended storage conditions for this compound stock solutions in DMSO?
For long-term storage, it is recommended to store aliquoted stock solutions of this compound in DMSO at -80°C, where it can be stable for up to one year.[3] For shorter-term storage, -20°C is suitable for up to six months.[3] Some suppliers suggest that for very short periods (days to weeks), storage at 0-4°C is acceptable.[1] To avoid repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
3. Is there quantitative data on the half-life of this compound in DMSO at various temperatures?
Currently, specific quantitative data on the half-life of this compound in DMSO at room temperature, 4°C, -20°C, and -80°C is not publicly available. The provided storage guidelines are based on general stability assessments by the manufacturers. For rigorous quantitative analysis, it is recommended to perform an in-house stability study.
4. How stable is this compound in cell culture media?
There is no publicly available quantitative data on the stability of this compound in common cell culture media such as RPMI or DMEM. The stability can be influenced by factors such as pH, temperature, serum concentration, and the presence of cellular enzymes. For experiments spanning multiple days, it is crucial to determine the stability of this compound under your specific experimental conditions.
5. What are the known degradation products of this compound?
Information regarding the specific degradation products of this compound in either DMSO or cell culture media is not available in the public domain. Identifying potential degradation products would require analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
6. What signaling pathway does this compound target?
This compound is a potent inhibitor of lactate dehydrogenase A (LDHA) and LDHB.[2] LDHA is a key enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate. By inhibiting LDHA, this compound disrupts the metabolic processes in cancer cells that heavily rely on glycolysis (the Warburg effect). Additionally, acquired resistance to this compound has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which can lead to an increase in oxidative phosphorylation as a compensatory mechanism.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | The final DMSO concentration in the media is too high, or the aqueous solubility of this compound is exceeded. | Ensure the final DMSO concentration in your cell culture media is kept low (typically ≤ 0.5%) to maintain solubility and minimize solvent toxicity. Prepare intermediate dilutions in media to avoid shocking the compound out of solution. |
| Loss of biological activity in multi-day experiments. | This compound may be degrading in the cell culture media over time. | Perform a stability study of this compound in your specific cell culture media at 37°C. Based on the results, you may need to replenish the compound with fresh media at regular intervals during your experiment. |
| Inconsistent experimental results. | Inconsistent concentrations of this compound due to improper storage or handling of stock solutions. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always use fresh, anhydrous DMSO for reconstitution. Ensure complete dissolution of the compound before adding it to your experimental setup. |
| Unexpected off-target effects. | The concentration of this compound used may be too high, or the compound may have unknown off-target activities. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Include appropriate positive and negative controls in your experiments. |
Quantitative Data Summary
While specific half-life data is not available, the following tables summarize the recommended storage conditions for this compound.
Table 1: Recommended Storage of this compound Powder
| Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
(Data summarized from MedChemExpress)[3]
Table 2: Recommended Storage of this compound in DMSO
| Temperature | Duration |
| -80°C | 1 year |
| -20°C | 6 months |
(Data summarized from MedChemExpress)[3]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution in your cell culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Set up time points: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Incubate samples: Place the tubes in a 37°C incubator.
-
Sample collection: At each time point, remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
Sample analysis by HPLC:
-
Thaw the samples.
-
If necessary, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to clarify the supernatant.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Develop a suitable gradient elution method to separate this compound from potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of remaining this compound against time.
-
From this plot, you can determine the half-life (t½) of the compound under your experimental conditions.
-
Visualizations
References
Technical Support Center: Optimizing (R)-GNE-140 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (R)-GNE-140 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB).[1][2][3] In cell-free assays, it has shown IC50 values of 3 nM for LDHA and 5 nM for LDHB.[1][2][4] By inhibiting these enzymes, this compound disrupts the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis.[5][6] This leads to a reduction in ATP levels, induction of oxidative stress, and ultimately, cell death in cancer cells that are highly dependent on glycolysis for energy production (the Warburg effect).[2][7]
Q2: What is a typical concentration range for this compound in cell viability assays?
The effective concentration of this compound can vary significantly depending on the cell line being tested. A common starting point for a dose-response curve is a 6-point titration scheme.[4] Based on published data, a broad range to consider would be from low nanomolar to micromolar concentrations. For example, it has shown submicromolar potency in MiaPaca-2 cells and an IC50 of 0.8 μM in two chondrosarcoma cell lines with IDH1 mutations.[1][4] However, in other cell lines, concentrations up to 300 µM have been used to observe effects on cell proliferation.[8]
Q3: How long should I incubate cells with this compound?
A common incubation time for assessing cell viability after treatment with this compound is 72 hours.[4] However, some studies have shown that while metabolic effects can be observed rapidly, cell death may only occur after 48 hours of continuous exposure.[5] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental question.
Q4: Which cell viability assay is recommended for use with this compound?
The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method for assessing the effects of this compound.[4] This assay measures ATP levels, which is a direct indicator of metabolically active cells. Other methods like the MTT assay can also be used, but it's important to be aware of potential interferences with the test compound.[1][9]
Troubleshooting Guides
Problem 1: I am not observing any significant decrease in cell viability, even at high concentrations of this compound.
-
Possible Cause 1: Cell line resistance. Pancreatic cell lines that primarily utilize oxidative phosphorylation (OXPHOS) instead of glycolysis have shown inherent resistance to GNE-140.[5]
-
Solution: Consider using a cell line known to be sensitive to LDHA inhibition or co-treating with an OXPHOS inhibitor like phenformin to potentially sensitize the cells to this compound.[5]
-
-
Possible Cause 2: Acquired resistance. Prolonged exposure to this compound can lead to acquired resistance, which may be driven by the activation of the AMPK-mTOR-S6K signaling pathway, leading to an increase in OXPHOS.[3][5]
-
Solution: Investigate the activation status of the AMPK-mTOR-S6K pathway in your cells. Co-treatment with inhibitors targeting this pathway may help overcome resistance.[5]
-
-
Possible Cause 3: Suboptimal assay conditions. Factors such as cell seeding density, solvent concentration (e.g., DMSO), and incubation time can significantly impact the results of cell viability assays.[10][11][12]
-
Solution: Optimize your assay conditions. Ensure you have an optimal cell seeding density that allows for logarithmic growth throughout the experiment.[4] Also, check the final concentration of your solvent and include a solvent control to account for any cytotoxic effects.[11][12] A time-course experiment is also recommended to ensure you are measuring the effect at an appropriate time point.
-
Problem 2: I am seeing high variability between my replicate wells.
-
Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variability in the final readout.
-
Solution: Ensure a single-cell suspension before plating and use appropriate pipetting techniques to dispense a uniform number of cells into each well.
-
-
Possible Cause 2: Edge effects. Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Possible Cause 3: Compound precipitation. this compound, like many small molecules, may precipitate out of solution at high concentrations.
-
Solution: Visually inspect your treatment solutions under a microscope for any signs of precipitation. If observed, you may need to adjust your solvent or use a lower concentration range.
-
Data Presentation
Table 1: Inhibitory Activity of this compound in Cell-Free Assays
| Target | IC50 (nM) |
| LDHA | 3 |
| LDHB | 5 |
Data sourced from multiple references.[1][2][4]
Table 2: Proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MiaPaca-2 | Pancreatic | Submicromolar |
| Chondrosarcoma (with IDH1 mutation) | Bone | 0.8 |
| B16F10 | Melanoma | 23 |
Data compiled from various sources.[1][4][13] Note that IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Detailed Methodology for a Standard Cell Viability Assay
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution to create a 6-point dose titration scheme.[4]
-
The following day, treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
-
Cell Viability Measurement:
-
Use the CellTiter-Glo® Luminescent Cell Viability assay according to the manufacturer's instructions.[4]
-
Briefly, add the reagent to each well, mix, and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the absolute inhibitory concentration (IC50) values using a four-parameter logistic curve fitting model.[4]
-
Mandatory Visualizations
Caption: this compound inhibits LDHA/LDHB, blocking lactate production and promoting resistance via the AMPK/mTOR/S6K pathway.
Caption: Workflow for assessing cell viability following treatment with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models [jci.org]
- 8. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-GNE-140 In Vivo Efficacy
This technical support center provides troubleshooting guidance for researchers encountering efficacy issues with the lactate dehydrogenase A (LDHA) inhibitor, (R)-GNE-140, in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected anti-tumor efficacy with this compound in our xenograft model. What are the potential causes?
Several factors could contribute to a lack of in vivo efficacy. We recommend a systematic review of the following:
-
Compound Formulation and Administration: Improper formulation can lead to poor solubility, stability, and bioavailability. Ensure the formulation is prepared fresh daily and administered consistently. Refer to the detailed formulation protocols below.
-
Dose Selection: While this compound has high bioavailability at 5 mg/kg in mice, higher oral doses of 50 to 200 mg/kg may be required to achieve greater in vivo exposure.[1][2] It's important to note that in some models, such as the MIA PaCa-2 xenograft, a lack of anti-tumor activity was observed even at doses as high as 400 mg/kg.[3]
-
Tumor Model Metabolism: The anti-tumor activity of this compound is dependent on the metabolic profile of the cancer cells.[4] Tumors that are highly glycolytic are more likely to be sensitive. Cell lines that primarily utilize oxidative phosphorylation (OXPHOS) for energy production are inherently resistant to LDHA inhibition.[5][6]
-
Acquired Resistance: Tumors can develop resistance to this compound through metabolic reprogramming.[4][5] This often involves a shift towards increased OXPHOS, driven by the activation of the AMPK-mTOR-S6K signaling pathway.[4][5][6]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Inadequate drug exposure at the tumor site will result in a lack of efficacy. It is crucial to perform PK/PD studies in your specific animal model to ensure that plasma and tumor concentrations of this compound are sufficient to inhibit LDHA.
Q2: How can we determine if our tumor model is susceptible to this compound?
Prior to in vivo studies, we recommend the following in vitro characterization:
-
Assess In Vitro Sensitivity: Determine the IC50 of this compound in your cancer cell line using a cell viability assay, such as the CellTiter-Glo® assay, after 72 hours of treatment.[1] Sensitive cell lines, like certain chondrosarcomas with IDH1 mutations and the MIA PaCa-2 pancreatic cancer line, have shown submicromolar IC50 values.[1]
-
Metabolic Profiling: Characterize the metabolic phenotype of your cell line (e.g., using a Seahorse assay) to understand its reliance on glycolysis versus oxidative phosphorylation. Highly glycolytic cells are better candidates for this compound treatment.
-
Confirm On-Target Activity: Measure lactate production in your cell line following treatment with this compound. A significant reduction in lactate levels confirms that the compound is inhibiting LDHA activity.
Q3: We suspect our model has developed resistance to this compound. How can we investigate and overcome this?
Investigating and overcoming resistance involves a multi-step approach:
-
Investigate Resistance Mechanisms:
-
Strategies to Overcome Resistance:
-
Combination Therapy: Consider combining this compound with an OXPHOS inhibitor, such as phenformin. This combination has been shown to re-sensitize resistant pancreatic cancer cell lines to LDHA inhibition.[5][6]
-
Targeting Resistance Pathways: Inhibitors of the AMPK-mTOR-S6K signaling axis may prevent or overcome acquired resistance.[4][5]
-
Below is a troubleshooting workflow to address in vivo efficacy issues:
Caption: Troubleshooting workflow for this compound in vivo efficacy issues.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
|---|---|---|---|
| LDHA | Cell-free | 3 nM | [1][2] |
| LDHB | Cell-free | 5 nM | [1][2] |
| IDH1-mutant Chondrosarcoma Cells | Cell Viability | 0.8 µM | [1] |
| MIA PaCa-2 Cells | Cell Viability | Submicromolar |[1] |
Table 2: In Vivo Dosing and Pharmacokinetic Parameters
| Animal Model | Dose | Administration Route | Key Findings | Reference |
|---|---|---|---|---|
| Female CD-1 Mice | 1.0 mg/kg | IV | Low clearance (Clp) | [1] |
| Mice | 5 mg/kg | Oral | High bioavailability | [1][2] |
| Mice | 50 - 200 mg/kg | Oral | Greater in vivo exposure at higher doses | [1][2] |
| MIA PaCa-2 Xenograft | up to 400 mg/kg | Not Specified | No significant anti-tumor activity |[3] |
Key Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Plating: Seed cells in 384-well plates at a pre-determined optimal density to achieve 75-80% confluency at the end of the assay. Use RPMI medium supplemented with 5% FBS, 100 µg/mL penicillin, and 100 units/mL streptomycin.[1]
-
Compound Treatment: The following day, treat cells with a 6-point dose titration of this compound.
-
Incubation: Incubate the plates for 72 hours.[1]
-
Viability Assessment: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability assay according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate absolute IC50 values using a four-parameter logistic curve fit.[1]
Protocol 2: In Vivo Formulation Preparation
This protocol yields a 1 mg/mL suspension. Adjust volumes as needed for different final concentrations. The mixed solution should be used immediately.[1]
-
Stock Solution: Prepare a 20 mg/mL or 25 mg/mL stock solution of this compound in DMSO.[1][2]
-
Vehicle Preparation:
-
Final Suspension: The resulting suspension is suitable for oral (p.o.) or intraperitoneal (i.p.) injection.
Signaling Pathways
Mechanism of Action and Resistance
This compound inhibits LDHA and LDHB, which are critical enzymes in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. This inhibition is intended to starve highly glycolytic cancer cells of energy (ATP). However, cells can develop resistance by upregulating oxidative phosphorylation (OXPHOS) in the mitochondria to compensate for the loss of glycolytic ATP production. This metabolic shift is often mediated by the activation of the AMPK-mTOR-S6K signaling pathway.
Caption: Mechanism of this compound action and the metabolic resistance pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-GNE-140 Acquired Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to (R)-GNE-140.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and LDHB, with IC50 values of 3 nM and 5 nM, respectively[1]. It functions by competitively inhibiting the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis[2]. This disruption of the "Warburg effect," the metabolic shift towards glycolysis even in the presence of oxygen, is the basis for its anti-cancer activity in glycolytically dependent tumors[2].
Q2: What are the primary known mechanisms of acquired resistance to this compound?
There are two main clinically observed mechanisms of acquired resistance to this compound:
-
Metabolic Plasticity: Cancer cells can adapt to LDHA inhibition by shifting their metabolism from glycolysis to oxidative phosphorylation (OXPHOS) for energy production. This metabolic reprogramming is often driven by the activation of the AMPK-mTOR-S6K signaling pathway[2].
-
Upregulation of LDHB: Increased expression of the LDHB isoform can also confer resistance to this compound. Since this compound inhibits both LDHA and LDHB, a significant increase in LDHB levels can effectively titrate out the inhibitor, reducing its efficacy[3][4].
Q3: Are there any known mutations that confer resistance to this compound?
Currently, there is no widespread evidence of specific point mutations in LDHA or LDHB that directly confer resistance to this compound. One study identified a specific mutation (LDHA I141T) that conferred resistance to a different LDH inhibitor, NCGC00420737, but not to this compound. This suggests that the binding modes of these two inhibitors are different[3].
Troubleshooting Guides
This section provides guidance for common issues encountered during experiments with this compound.
Issue 1: Reduced or no cytotoxic effect of this compound on my cancer cell line.
-
Possible Cause 1: Innate Resistance. Your cell line may not be primarily dependent on glycolysis for survival. Pancreatic cell lines that utilize oxidative phosphorylation (OXPHOS) rather than glycolysis have been shown to be inherently resistant to GNE-140[2].
-
Troubleshooting Step:
-
Assess the metabolic profile of your cell line. Measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to determine its glycolytic and oxidative phosphorylation dependency.
-
Consider co-treatment with an OXPHOS inhibitor, such as phenformin, which has been shown to resensitize resistant cells to this compound[2].
-
-
-
Possible Cause 2: Suboptimal Drug Concentration or Exposure. The effective concentration of this compound can vary significantly between cell lines.
-
Troubleshooting Step:
-
Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line.
-
Ensure sustained exposure to the inhibitor, as some cell lines may require continuous treatment for several days to induce cell death[2].
-
-
Issue 2: My cells develop resistance to this compound over time.
-
Possible Cause 1: Upregulation of LDHB. As a compensatory mechanism, cells may increase the expression of LDHB.
-
Troubleshooting Step:
-
Perform a Western blot to assess the protein levels of LDHA and LDHB in your resistant cell line compared to the parental, sensitive line. An increase in LDHB expression in the resistant line is a strong indicator of this mechanism.
-
-
-
Possible Cause 2: Metabolic Shift to OXPHOS. The cells may have activated the AMPK-mTOR-S6K signaling pathway, leading to increased mitochondrial respiration.
-
Troubleshooting Step:
-
Analyze the phosphorylation status of key proteins in the AMPK-mTOR-S6K pathway (e.g., p-AMPK, p-mTOR, p-S6K) via Western blot. Increased phosphorylation in the resistant line would support this mechanism.
-
Measure the oxygen consumption rate (OCR) of the resistant cells to confirm an increase in OXPHOS.
-
Consider combination therapy with inhibitors of the AMPK-mTOR-S6K pathway to prevent or overcome resistance[2].
-
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| LDHA | 3 | [1] |
| LDHB | 5 | [1] |
Table 2: this compound IC50 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MiaPaCa-2 | Pancreatic | Submicromolar | [5] |
| Chondrosarcoma (with IDH1 mutation) | Bone | 0.8 | [1] |
| MDA-MB-231 | Breast | 30-120 (range) | [5] |
| A375 | Melanoma | Not specified | [6] |
| CAL51 | Breast | Not specified | [6] |
| B16F10 | Melanoma (murine) | 23 | [6] |
Table 3: Fold Change in this compound Resistance
| Cell Line | Resistance Mechanism | Fold Increase in EC50 | Reference |
| NCI-237UTSW clones | Cross-resistance from NCGC00420737 | 1.45 to 7.92 | [3] |
| NCI-237UTSW clones | Pan-LDH inhibitor resistance (LDHB upregulation) | ~5.5 | [3][4] |
Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and published studies.
-
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
2. Western Blot for LDHA and LDHB Expression
This is a general protocol that should be optimized for your specific antibodies and equipment.
-
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against LDHA, LDHB, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to compare protein expression levels.
-
3. GC-MS Metabolomics for Cellular Metabolism Analysis
This protocol provides a general workflow for analyzing intracellular metabolites.
-
Materials:
-
Parental and this compound-resistant cell lines
-
Quenching solution (e.g., ice-cold 60% methanol)
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, MSTFA)
-
GC-MS system
-
-
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle.
-
Rapidly quench metabolic activity by washing with an ice-cold quenching solution.
-
Extract metabolites using an appropriate extraction solvent containing internal standards.
-
Dry the metabolite extracts.
-
Derivatize the dried samples to increase volatility for GC-MS analysis.
-
Analyze the samples using a GC-MS system.
-
Process the raw data to identify and quantify metabolites.
-
Perform statistical and pathway analysis to identify significantly altered metabolic pathways.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming (R)-GNE-140 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the lactate dehydrogenase (LDH) inhibitor, (R)-GNE-140.
Troubleshooting Guide
This guide addresses common issues observed during the use of this compound and provides systematic steps to identify and resolve them.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no cytotoxic effect of this compound in cancer cell lines. | 1. Suboptimal drug concentration. 2. Development of acquired resistance. 3. Innate resistance of the cell line. | 1. Perform a dose-response curve to determine the IC50 value for your specific cell line. This compound typically shows activity in the nanomolar to low micromolar range. 2. Investigate the mechanisms of acquired resistance (see FAQs below). 3. Assess the metabolic profile of your cell line. Cells that primarily rely on oxidative phosphorylation (OXPHOS) may be inherently resistant. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Degradation of this compound stock solution. 3. Inconsistent cell seeding density. | 1. Maintain consistent cell passage number, media composition, and incubation conditions. 2. Prepare fresh working solutions of this compound for each experiment. Store stock solutions at -80°C for long-term stability. 3. Optimize and maintain a consistent cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Increased lactate production despite this compound treatment. | Upregulation of LDHB isoform. | 1. Perform Western blot analysis to assess the protein levels of LDHA and LDHB. An increase in LDHB expression is a known resistance mechanism. 2. Consider using cell lines with confirmed low LDHB expression for initial experiments. |
| Cells show initial sensitivity to this compound but recover over time. | Metabolic reprogramming towards OXPHOS. | 1. Analyze the expression and phosphorylation status of key proteins in the AMPK-mTOR-S6K signaling pathway via Western blot. 2. Measure the oxygen consumption rate (OCR) to assess OXPHOS activity. 3. Consider combination therapy with an OXPHOS inhibitor like phenformin. |
Frequently Asked Questions (FAQs)
Mechanism of Action and Resistance
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, LDHB. LDHA is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. By inhibiting LDHA, this compound disrupts glycolysis, leading to reduced ATP production and cell death in cancer cells that are highly dependent on this metabolic pathway (the Warburg effect).
Q2: What are the primary mechanisms of acquired resistance to this compound?
The two primary mechanisms of acquired resistance to this compound are:
-
Upregulation of the LDHB isoform: Cancer cells can increase the expression of LDHB, which also converts pyruvate to lactate, thereby compensating for the inhibition of LDHA.
-
Metabolic Reprogramming: Cells can shift their metabolic pathway from glycolysis to oxidative phosphorylation (OXPHOS) to generate ATP. This metabolic plasticity is often mediated by the activation of the AMPK-mTOR-S6K signaling pathway.
Experimental Design and Protocols
Q3: How can I determine if my cancer cells have developed resistance to this compound?
To confirm resistance, you can perform the following experiments:
-
Cell Viability Assay: Compare the IC50 value of this compound in your potentially resistant cells to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.
-
Western Blot Analysis: Assess the protein levels of LDHA and LDHB. A notable increase in LDHB expression in the resistant cells is a strong indicator of this resistance mechanism.
-
Metabolic Assays: Measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR). A decrease in ECAR and a compensatory increase in OCR in treated cells suggests a shift to OXPHOS.
Q4: How can I overcome resistance mediated by metabolic reprogramming?
Resistance due to a shift to OXPHOS can be addressed by co-treatment with an OXPHOS inhibitor. Phenformin, a complex I inhibitor, has been shown to re-sensitize resistant cells to this compound.
Signaling Pathways
Q5: What is the role of the AMPK-mTOR-S6K pathway in this compound resistance?
In response to the metabolic stress induced by this compound, AMP-activated protein kinase (AMPK) can be activated. AMPK activation, in turn, can modulate the mTOR-S6K signaling pathway, leading to a metabolic switch towards increased mitochondrial biogenesis and OXPHOS to sustain cell survival.
Quantitative Data Summary
| Parameter | Sensitive Cells | Resistant Cells | Reference |
| This compound IC50/EC50 | Varies by cell line (typically nM to low µM range) | 1.45- to 7.92-fold increase | |
| LDHB Protein Expression | Basal levels | Increased expression | |
| Oxygen Consumption Rate (OCR) | Basal levels | Increased upon treatment | |
| Extracellular Acidification Rate (ECAR) | Decreased upon treatment | Significantly decreased upon treatment |
Key Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from commercially available luminescent cell viability assays that measure ATP levels.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Treat the cells with the different concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours under standard culture conditions.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using a suitable software with a four-parameter logistic curve fit.
Western Blot for LDHB and Phospho-S6 Kinase
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated)
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LDHB, anti-phospho-S6K, anti-total-S6K, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-LDHB or anti-phospho-S6K) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
If probing for multiple proteins, strip the membrane and re-probe with another primary antibody, or run parallel blots.
Visualizations
Signaling Pathway of Acquired Resistance
Caption: Acquired resistance to this compound in cancer cells.
Experimental Workflow for Investigating Resistance
Technical Support Center: (R)-GNE-140 Oral Administration in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-GNE-140 in oral administration studies in mice.
Troubleshooting Guide
Q1: I am observing precipitation or instability in my this compound formulation. What could be the cause and how can I resolve it?
A1: Issues with formulation stability are common and can significantly impact experimental outcomes. Here are some potential causes and solutions:
-
Improper Dissolution: this compound has low aqueous solubility. Ensure that the initial stock solution in DMSO is fully dissolved before adding other excipients. Gentle heating and/or sonication can aid in dissolution.
-
Incorrect Excipient Ratios: The ratio of solvents is critical for maintaining a stable suspension. A commonly used formulation is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Deviating from these ratios can lead to precipitation.
-
Order of Addition: The order in which the excipients are mixed can affect the final formulation. It is recommended to first dissolve the this compound stock in PEG300, followed by the addition of Tween-80, and finally the saline.
-
Storage Conditions: Prepare the formulation fresh before each use. If short-term storage is necessary, keep it at 4°C and visually inspect for any precipitation before administration.
Q2: My in vivo study with orally administered this compound is not showing the expected anti-tumor efficacy. What are the possible reasons?
A2: This is a documented challenge with this compound. Several factors could be contributing to the lack of efficacy:
-
Poor Pharmacokinetics at High Doses: While this compound has high bioavailability at lower doses (e.g., 5 mg/kg), its pharmacokinetics at higher, therapeutically relevant doses for oncology studies may be suboptimal.[1] One study reported a lack of antitumor activity in a MIA PaCa-2 xenograft model even at doses up to 400 mg/kg.[2]
-
Metabolic Plasticity of Tumor Cells: Cancer cells can develop resistance to LDHA inhibition by shifting their metabolism towards oxidative phosphorylation (OXPHOS).[3] This metabolic adaptation can render them insensitive to this compound treatment.
-
Activation of Survival Pathways: Acquired resistance to this compound has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which promotes OXPHOS.[3] Additionally, LDHA inhibition can trigger a pro-survival response mediated by the GCN2-ATF4 signaling pathway.
-
Tumor Microenvironment: The efficacy of LDHA inhibitors can be influenced by the tumor microenvironment. In some models, local administration (intratumoral injection) has shown better efficacy than systemic oral administration.
Q3: I am having difficulty with the oral gavage procedure in my mice. What are some best practices to minimize stress and ensure accurate dosing?
A3: Oral gavage can be a stressful procedure for mice, which can impact experimental results. Here are some tips for improvement:
-
Proper Restraint: Use a firm but gentle restraint technique to minimize animal movement and distress.
-
Correct Gavage Needle Size: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse to prevent esophageal injury.
-
Vehicle Viscosity: The viscosity of the formulation can affect the ease of administration. The recommended formulation for this compound should have a manageable viscosity. If the formulation is too thick, it may be difficult to administer accurately.
-
Habituation: If conducting a multi-dose study, habituate the mice to the handling and restraint procedures before the actual dosing to reduce stress.
-
Alternative Dosing Methods: For less stressful administration, consider voluntary oral administration by incorporating the compound into a palatable jelly or treat.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: A commonly used and effective vehicle for preparing a suspension of this compound for oral administration in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[1]
Q2: What is the typical oral dosage range for this compound in mice?
A2: The oral dosage of this compound in mice can range from 5 mg/kg to 200 mg/kg .[1] Lower doses (e.g., 5 mg/kg) have been associated with high bioavailability, while higher doses are often used in efficacy studies.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA). LDHA is a key enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate. By inhibiting LDHA, this compound disrupts the metabolic processes that many cancer cells rely on for rapid growth.
Q4: What are the known downstream effects of LDHA inhibition by this compound?
A4: Inhibition of LDHA by this compound leads to several downstream cellular effects:
-
Metabolic Shift: It forces a metabolic shift from glycolysis towards oxidative phosphorylation (OXPHOS).[3]
-
Resistance Pathways: In cases of acquired resistance, it can lead to the activation of the AMPK-mTOR-S6K signaling pathway.[3]
-
Survival Signaling: It can induce a pro-survival response through the GCN2-ATF4 signaling pathway.
-
Other Signaling Pathways: Some studies have shown that GNE-140 can inhibit EGF-induced AKT phosphorylation and reduce both total and phosphorylated p38 MAPK.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Target | Lactate Dehydrogenase A (LDHA) | |
| IC₅₀ | ~3 nM | |
| Solubility | Soluble in DMSO |
Table 2: Pharmacokinetic Profile of this compound in Mice (Oral Administration)
| Parameter | Observation | Reference |
| Bioavailability | High at 5 mg/kg | [1] |
| Exposure | Greater exposure observed at higher oral doses (50-200 mg/kg) | [1] |
| Cmax, Tmax, AUC | Specific quantitative data not publicly available. |
Note: While qualitative descriptions of the pharmacokinetic profile of this compound are available, specific quantitative values for Cmax, Tmax, and AUC from peer-reviewed literature are not readily accessible.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol is adapted from a standard method for preparing a suspension of this compound suitable for oral gavage in mice.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the dosing vehicle, a 25 mg/mL stock in DMSO can be prepared.
-
Vehicle Preparation (for a 1 mL final volume): a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the this compound DMSO stock solution to the PEG300. c. Vortex thoroughly until the solution is clear and homogenous. d. Add 50 µL of Tween-80 to the mixture. e. Vortex again until the solution is well-mixed. f. Add 450 µL of sterile saline to bring the final volume to 1 mL. g. Vortex the final suspension thoroughly.
-
Final Concentration: This procedure yields a 2.5 mg/mL suspension of this compound. The volume administered to each mouse should be calculated based on its body weight and the desired dose (mg/kg).
-
Administration: Use the freshly prepared suspension for oral gavage. Visually inspect the suspension for any signs of precipitation before drawing it into the dosing syringe.
Mandatory Visualizations
Caption: Signaling pathway of this compound action and resistance.
Caption: Experimental workflow for oral administration of this compound in mice.
References
- 1. cell-active-hydroxylactam-inhibitors-of-human-lactate-dehydrogenase-with-oral-bioavailability-in-mice - Ask this paper | Bohrium [bohrium.com]
- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Active Hydroxylactam Inhibitors of Human Lactate Dehydrogenase with Oral Bioavailability in Mice - PMC [pmc.ncbi.nlm.nih.gov]
How to store and handle (R)-GNE-140 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of (R)-GNE-140 powder.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder upon receipt?
A1: Upon receipt, this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended.[1] For long-term storage (months to years), the powder should be kept at -20°C.[1][2][3] Properly stored, the solid powder is stable for over two years.[1][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][3][4] It is also reported to be soluble in Methanol.[4] For in vitro cellular assays, it is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[5]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in an appropriate solvent like DMSO to the desired concentration. For example, a 10 mM stock solution in DMSO is commonly used.[3] Sonication or warming in a 50°C water bath can aid in dissolution if precipitation is observed.[5][6]
Q4: How should I store the this compound stock solution?
A4: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5][7] For short-term storage (days to weeks), the stock solution can be kept at 0 - 4°C.[1] For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.[1][2][5] At -80°C, the solution is stable for at least a year.[5]
Q5: Is this compound light sensitive?
A5: Yes, it is recommended to store this compound in a dark environment, suggesting it may be light-sensitive.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Powder appears clumpy or discolored upon receipt. | Improper shipping or handling leading to moisture absorption or degradation. | 1. Contact the supplier immediately with the lot number and details of the observation. 2. Do not use the product if you suspect it has been compromised. |
| Difficulty dissolving the this compound powder in DMSO. | 1. The compound has precipitated. 2. The DMSO is not fresh or is of low quality. 3. The concentration is too high. | 1. Gently warm the solution in a 50°C water bath. 2. Use sonication to aid dissolution.[5][6] 3. Use fresh, anhydrous DMSO.[5] 4. Check the solubility data to ensure you are not exceeding the maximum solubility. |
| Precipitation observed in the stock solution after storage. | 1. Improper storage conditions (e.g., temperature fluctuations). 2. Repeated freeze-thaw cycles. | 1. Warm the solution and sonicate to redissolve the precipitate. 2. Ensure the solution is stored at a stable temperature (-20°C or -80°C). 3. Aliquot the stock solution into smaller, single-use volumes to avoid freeze-thaw cycles.[5][7] |
| Inconsistent results in cellular assays. | 1. Degradation of the compound in the working solution. 2. Inaccurate concentration of the stock solution. 3. High DMSO concentration affecting cell viability. | 1. Prepare fresh working solutions for each experiment from a properly stored stock solution. 2. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[7] 3. Verify the concentration of your stock solution. |
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Duration | Temperature | Additional Notes |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry and dark conditions.[1] |
| Long-term (months to years) | -20°C | Dry and dark conditions.[1][2][3] | |
| Stock Solution (in DMSO) | Short-term (days to weeks) | 0 - 4°C | |
| Long-term (months) | -20°C | Aliquot to avoid freeze-thaw cycles.[1][2] | |
| Long-term (up to a year) | -80°C | Aliquot to avoid freeze-thaw cycles.[5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 30 mg/mL (60.11 mM) | Use fresh, anhydrous DMSO.[5] |
| 10 mM | Commonly used for stock solutions.[3] | |
| Methanol | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 499.04 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.99 mg of the powder.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator or warm the solution briefly in a 50°C water bath to aid dissolution.[5][6]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
Visualizations
Caption: Workflow for handling this compound powder from receipt to experimental use.
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound |CAS:2003234-63-5 Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Dehydrogenase | TargetMol [targetmol.com]
Interpreting unexpected results with (R)-GNE-140
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-GNE-140. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[1][2] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH. By inhibiting LDHA, this compound disrupts glycolysis, leading to reduced lactate production and an altered metabolic state within the cell.[3][4] This can suppress the proliferation of cancer cells that are highly dependent on glycolysis for their energy production, a phenomenon known as the "Warburg effect".[5]
Q2: What is the difference in potency between this compound and its S-enantiomer?
This compound is reported to be 18 times more potent than its S-enantiomer, (S)-GNE-140.[1][2]
Q3: In which types of cancer cell lines has this compound shown efficacy?
In a broad panel of 347 cancer cell lines, this compound inhibited proliferation in 37 of them at a potency cut-off of 5 µM.[1][2] It has shown particular inhibitory effects in two chondrosarcoma cell lines harboring IDH1 mutations (IC50 = 0.8µM) and has submicromolar potency in the MiaPaca2 pancreatic cancer cell line.[1]
Troubleshooting Guide
Unexpected Result 1: No or low efficacy in vitro
Q: I am not observing the expected anti-proliferative effects of this compound on my cancer cell line. What could be the reason?
Possible Cause 1: Innate Resistance due to Metabolic Phenotype. Your cell line may not be highly dependent on glycolysis. Cells that primarily utilize oxidative phosphorylation (OXPHOS) for energy production are inherently resistant to this compound.[6][7]
Troubleshooting Steps:
-
Assess the metabolic profile of your cell line: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). A high OCR/ECAR ratio suggests a reliance on OXPHOS.
-
Resensitize cells with an OXPHOS inhibitor: Co-treatment with an OXPHOS inhibitor like phenformin can resensitize resistant cells to this compound.[6][7]
Possible Cause 2: Suboptimal Experimental Conditions. The concentration of this compound or the incubation time may be insufficient.
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine the IC50 for your specific cell line.
-
Extend the incubation time: Cell death may only occur after prolonged exposure. For example, in MIA PaCa-2 cells, cell death was observed after 48 hours of continuous inhibition.[6] A 72-hour incubation period is commonly used for cell viability assays.[1]
Unexpected Result 2: Acquired Resistance
Q: My cells initially responded to this compound, but they have developed resistance over time. What is the underlying mechanism?
Possible Cause 1: Upregulation of Oxidative Phosphorylation. Acquired resistance can be driven by the activation of the AMPK-mTOR-S6K signaling pathway, which leads to an increase in OXPHOS.[6][7]
Troubleshooting Steps:
-
Analyze the signaling pathway: Use Western blotting to probe for phosphorylated (activated) forms of AMPK, mTOR, and S6K in your resistant cell population compared to the parental line.
-
Co-treatment with pathway inhibitors: The use of inhibitors targeting the AMPK-mTOR-S6K pathway may prevent or reverse the acquired resistance.[7]
Possible Cause 2: Upregulation of LDHB. Increased expression of LDHB has been identified as a mechanism of resistance to LDH inhibitors.[8]
Troubleshooting Steps:
-
Assess LDHB expression: Use qPCR or Western blotting to compare LDHB mRNA and protein levels between your resistant and parental cell lines.
Unexpected Result 3: Discrepancy between in vitro and in vivo results
Q: this compound is potent in my in vitro assays, but it is not showing significant anti-tumor activity in my xenograft model. Why?
Possible Cause: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues. Despite good oral bioavailability in mice, this compound did not demonstrate significant antitumor activity in a MIA PaCa-2 xenograft model, even at high doses (400 mg/kg).[9] This suggests that achieving and sustaining a sufficient concentration of the inhibitor at the tumor site to effectively suppress glycolysis might be challenging in vivo.
Troubleshooting Steps:
-
Consider alternative administration routes: While oral dosing is common, other routes like intraperitoneal injection could be explored.[9]
-
Evaluate local delivery: For some models, intratumoral injection might be a viable option to achieve high local concentrations.[9]
-
Analyze tumor metabolism in vivo: If possible, assess lactate levels and other metabolic markers directly within the tumor tissue of treated animals to confirm target engagement.
Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Cell Line | IC50 (µM) |
| LDHA | 3[1][2] | Chondrosarcoma (IDH1 mutant) | 0.8[1][2] |
| LDHB | 5[1][2] | MIA PaCa-2 | 1.24[2] |
Experimental Protocols
Cell Viability Assay
This protocol is based on a commonly used method to assess the effect of this compound on cell proliferation.[1]
-
Cell Plating:
-
Plate cells in 384-well plates at optimal seeding densities to reach 75-80% confluency at the end of the assay.
-
Use RPMI medium supplemented with 5% FBS, 100 µg/mL penicillin, and 100 units/mL streptomycin.
-
-
Compound Treatment:
-
The following day, treat cells with a dose titration of this compound. A 6-point titration is a reasonable starting point.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate absolute IC50 values using a four-parameter logistic curve fit.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting glycolysis.
Caption: Acquired resistance mechanisms to this compound.
Caption: Troubleshooting workflow for low in vitro efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the “Warburg effect” restricting tumor growth to oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Two Potent LDHA Inhibitors: (R)-GNE-140 and GSK2837808A
For Researchers, Scientists, and Drug Development Professionals
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect), LDHA is a key player in maintaining high rates of glycolysis and is thus a promising target for cancer therapy. This guide provides a detailed comparison of two widely used and potent LDHA inhibitors, (R)-GNE-140 and GSK2837808A, to aid researchers in selecting the appropriate tool for their studies.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and GSK2837808A based on available literature. It is important to note that these values are compiled from different sources and may not have been generated under identical experimental conditions.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | hLDHA | 3 | [1] |
| hLDHB | 5 | [1] | |
| GSK2837808A | hLDHA | 2.6 | [2][3] |
| hLDHB | 43 | [2][3] |
Table 1: In Vitro Enzymatic Inhibition. This table presents the half-maximal inhibitory concentration (IC50) of each compound against human lactate dehydrogenase A (hLDHA) and B (hLDHB).
| Inhibitor | Cell Line | Assay Type | EC50 / IC50 | Reference |
| This compound | MiaPaCa-2 | Lactate Production | IC50 = 670 nM | [4] |
| IDH1-mutant chondrosarcoma | Proliferation | IC50 = 0.8 µM | [1] | |
| Panel of 347 cancer cell lines | Proliferation | Inhibits 37 lines at 5 µM | [1] | |
| GSK2837808A | Snu398 | Proliferation | - | [2][5] |
| Multiple cancer cell lines | Lactate Production | EC50 from 400 nM to >30 µM | [6] |
Table 2: Cellular Activity. This table summarizes the potency of the inhibitors in various cell-based assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from multiple sources to represent standard laboratory practices.
LDHA/LDHB Enzymatic Assay
This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of purified LDHA or LDHB.
-
Principle: The assay measures the decrease in NADH fluorescence as it is oxidized to NAD+ during the conversion of pyruvate to lactate by LDH.
-
Materials:
-
Recombinant human LDHA or LDHB enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Pyruvate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 0.01% (v/v) Triton X-100, 0.01% bovine gamma-globulin, 2 mM DTT.
-
Test compounds (this compound or GSK2837808A) dissolved in DMSO.
-
96-well black plates.
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 480 nm).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, LDHA or LDHB enzyme (e.g., 2 nM), and NADH (e.g., 60 µM).
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the enzyme/NADH mixture to the wells.
-
Incubate the plate at room temperature for 10 minutes. A baseline fluorescence reading is taken to identify any interfering compounds.
-
Initiate the enzymatic reaction by adding pyruvate (e.g., 60 µM) to all wells.
-
Immediately measure the fluorescence kinetically for 10-15 minutes at room temperature.
-
The rate of NADH consumption is determined from the linear phase of the reaction.
-
The IC50 values are calculated by fitting the dose-response curves using appropriate software.
-
Cellular Lactate Production Assay
This assay measures the ability of the inhibitors to block lactate secretion from cancer cells.
-
Principle: Lactate concentration in the cell culture medium is quantified using a colorimetric or fluorometric assay kit.
-
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa-2, Snu398).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lactate assay kit (commercially available).
-
96-well clear plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds or DMSO.
-
Incubate the cells for a defined period (e.g., 6, 24, or 48 hours).
-
Collect the cell culture supernatant.
-
Determine the lactate concentration in the supernatant according to the manufacturer's protocol for the lactate assay kit.
-
In parallel, determine the cell viability/number in each well (e.g., using a cell viability assay) to normalize the lactate production to the number of cells.
-
The EC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the growth and viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
MTT reagent (0.5 mg/mL in PBS).
-
Solubilization buffer (e.g., acidic isopropanol or DMSO).
-
96-well clear plates.
-
Microplate reader (absorbance at 570 nm).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After allowing the cells to adhere, treat them with serial dilutions of the test compounds or DMSO.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells, and IC50 values are determined from the dose-response curves.
-
Visualizations
Signaling Pathway
References
- 1. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. abcam.com [abcam.com]
A Head-to-Head Comparison of Glycolysis Inhibitors: (R)-GNE-140 vs. FX11
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent lactate dehydrogenase (LDH) inhibitors, (R)-GNE-140 and FX11, used to target cancer metabolism. This document summarizes their performance based on available experimental data, details key experimental protocols, and visualizes relevant biological pathways.
Introduction
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process, characterized by high glucose uptake and lactate production even in the presence of oxygen, is crucial for tumor growth and proliferation. Lactate dehydrogenase A (LDHA), a key enzyme in this pathway that catalyzes the conversion of pyruvate to lactate, has emerged as a promising therapeutic target. This guide focuses on a comparative analysis of two small molecule LDHA inhibitors: this compound and FX11.
This compound is a potent and selective inhibitor of both LDHA and the related isoform LDHB. It has been shown to inhibit proliferation in a variety of cancer cell lines.
FX11 , a derivative of gossypol, is a selective inhibitor of LDHA. It has demonstrated preclinical efficacy in various cancer models by inducing metabolic stress, leading to reduced ATP production, increased oxidative stress, and ultimately, cell death.
Mechanism of Action
Both this compound and FX11 function by inhibiting the activity of lactate dehydrogenase, a critical enzyme in the glycolytic pathway.
-
This compound acts as a potent inhibitor of both LDHA and LDHB.[1][2][3][4] By blocking these enzymes, it prevents the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ needed to sustain high rates of glycolysis.
-
FX11 is a selective, reversible, and NADH-competitive inhibitor of LDHA.[5] Its selectivity for LDHA over LDHB means it primarily targets the isoform predominantly found in many cancer cells responsible for the final step of aerobic glycolysis.[5]
The inhibition of LDHA by these compounds disrupts the Warburg effect, leading to a decrease in lactate production and an accumulation of pyruvate. This metabolic reprogramming can trigger a cascade of cellular events, including a reduction in ATP levels, increased reactive oxygen species (ROS) production, and ultimately, apoptosis (programmed cell death) in cancer cells.[5]
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Glycolysis and the Warburg Effect
Caption: Simplified pathway of glycolysis and the Warburg effect, highlighting the role of LDHA.
LDHA Inhibition and its Downstream Effects
Caption: Logical flow of the metabolic consequences following LDHA inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: A typical experimental workflow for comparing the efficacy of glycolysis inhibitors.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and FX11 based on available literature. Direct comparison should be made with caution as experimental conditions may vary between studies.
| Inhibitor | Target(s) | IC50 (LDHA) | IC50 (LDHB) | Ki | Reference(s) |
| This compound | LDHA, LDHB | 3 nM | 5 nM | Not Reported | [1][2][3][4] |
| FX11 | LDHA | Not Reported | Not Reported | 8 µM | [5] |
Table 1: Potency of this compound and FX11 against LDH Enzymes.
| Inhibitor | Cell Line | Assay Type | IC50 (Cell Proliferation) | Reference(s) |
| This compound | Chondrosarcoma (IDH1 mutant) | Proliferation Assay | 0.8 µM | [2] |
| This compound | Broad panel of 347 cancer cell lines | Proliferation Assay | < 5 µM in 37 cell lines | [1][2] |
| FX11 | HeLa | Not Specified | Not Reported | |
| FX11 | P493 Human Lymphoma B cells | Not Specified | Not Reported | [5] |
Table 2: Cellular Activity of this compound and FX11 in Cancer Cell Lines.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and FX11 are provided below.
LDH Enzyme Activity Assay
This protocol is adapted from standard colorimetric LDH activity assays.
Objective: To determine the in vitro inhibitory effect of this compound and FX11 on the enzymatic activity of purified LDHA.
Materials:
-
Purified recombinant human LDHA
-
NADH
-
Sodium pyruvate
-
Tris-HCl buffer (pH 7.4)
-
This compound and FX11 stock solutions (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADH, and the LDH enzyme in each well of a 96-well plate.
-
Add varying concentrations of this compound or FX11 to the wells. Include a DMSO control (vehicle).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding sodium pyruvate to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of NADH oxidation is proportional to LDH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Lactate Production Assay
This protocol is based on commercially available lactate assay kits.
Objective: To measure the effect of this compound and FX11 on lactate production in cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound and FX11
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or FX11 for a specified period (e.g., 24 or 48 hours).
-
After treatment, collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions.[6][7][8] This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
-
Read the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate levels to the cell number, determined by a separate cell viability assay (see below).
Cell Viability Assay (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Objective: To assess the cytotoxic or cytostatic effects of this compound and FX11 on cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium
-
This compound and FX11
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach.
-
Add serial dilutions of this compound or FX11 to the wells and incubate for the desired duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[9] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.
Conclusion
Both this compound and FX11 are valuable research tools for investigating the role of glycolysis and LDHA in cancer. This compound exhibits high potency against both LDHA and LDHB with nanomolar IC50 values. FX11 is a well-characterized selective LDHA inhibitor with a Ki in the micromolar range. The choice between these inhibitors may depend on the specific research question, such as the desired isoform selectivity and the cellular context being investigated. The provided data and protocols serve as a guide for researchers to design and interpret experiments aimed at targeting cancer metabolism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 5. Lactate Dehydrogenase A Inhibitor, FX11 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-GNE-140 and its (S)-enantiomer in Lactate Dehydrogenase Inhibition
For Immediate Release
This guide provides a detailed comparison of the enzymatic and cellular efficacy of the (R) and (S) enantiomers of GNE-140, a potent inhibitor of Lactate Dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in cancer metabolism research.
Introduction
The Warburg effect, a metabolic hallmark of many cancer cells, is characterized by an increased reliance on glycolysis for energy production, even in the presence of oxygen. This metabolic shift leads to the overproduction of lactate via the enzyme Lactate Dehydrogenase (LDH), contributing to an acidic tumor microenvironment and promoting tumor progression and metastasis. Inhibition of LDH, therefore, represents a promising therapeutic strategy. GNE-140 is a potent LDH inhibitor, and this guide focuses on the differential efficacy of its two enantiomers, (R)-GNE-140 and (S)-GNE-140.
Data Presentation
The following tables summarize the quantitative data comparing the inhibitory activities of this compound and its (S)-enantiomer.
Table 1: In Vitro Enzymatic Inhibition of Lactate Dehydrogenase Isoforms
| Compound | Target | IC50 (nM) | Potency Fold Difference ((R) vs (S)) |
| This compound | LDHA | 3[1][2] | 18x more potent[1][2] |
| LDHB | 5[1][2] | ||
| (S)-GNE-140 | LDHA | ~54 (estimated) | |
| LDHB | ~90 (estimated) |
Note: The IC50 values for (S)-GNE-140 are estimated based on the reported 18-fold lower potency compared to the (R)-enantiomer.
Table 2: Cellular Proliferation Inhibition in Cancer Cell Lines
| Compound | Cell Line Panel | Activity |
| This compound | 347 cancer cell lines | Inhibits proliferation in 37 cell lines with a potency cutoff of 5 µM[1] |
| Chondrosarcoma (with IDH1 mutations) | IC50 = 0.8 µM[1] | |
| (S)-GNE-140 | Not explicitly reported | Described as the less active enantiomer[3] |
Experimental Protocols
In Vitro Lactate Dehydrogenase (LDH) Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the GNE-140 enantiomers against purified human LDHA and LDHB enzymes.
Methodology:
-
Enzyme and Substrates: Recombinant human LDHA and LDHB were used. The enzymatic reaction was initiated by the addition of the substrate, pyruvate, and the cofactor, NADH.
-
Inhibitor Preparation: this compound and (S)-GNE-140 were serially diluted in DMSO to generate a range of concentrations.
-
Assay Procedure: The assay was performed in a 96-well plate format. The reaction mixture contained the respective LDH enzyme, NADH, and the GNE-140 enantiomer at various concentrations in a suitable buffer. The reaction was initiated by the addition of pyruvate.
-
Detection: The rate of NADH oxidation to NAD+ was monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: The rate of reaction was calculated for each inhibitor concentration. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To assess the effect of GNE-140 enantiomers on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines were seeded in 96-well plates at their optimal densities and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or (S)-GNE-140 for a specified period (e.g., 72 hours).
-
Assay Procedure: After the incubation period, the CellTiter-Glo® reagent was added to each well. The plate was then agitated on an orbital shaker to induce cell lysis.
-
Detection: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.
-
Data Analysis: The luminescence readings were normalized to untreated control cells, and the IC50 values were calculated from the resulting dose-response curves.
Mandatory Visualizations
Caption: The Warburg Effect and the point of intervention for this compound.
Caption: General experimental workflow for comparing GNE-140 enantiomers.
Conclusion
The experimental data unequivocally demonstrates that the (R)-enantiomer of GNE-140 is the significantly more potent inhibitor of both LDHA and LDHB, exhibiting an 18-fold higher activity in enzymatic assays compared to the (S)-enantiomer.[1][2] This stereospecificity in LDH inhibition translates to superior anti-proliferative effects in various cancer cell lines. These findings underscore the critical importance of stereochemistry in drug design and highlight this compound as the eutomer for targeting the Warburg effect in cancer therapy research. Further in vivo studies directly comparing the enantiomers are warranted to fully elucidate their therapeutic potential.
References
Validating LDHA as a Therapeutic Target with (R)-GNE-140: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lactate dehydrogenase A (LDHA) has emerged as a compelling therapeutic target in oncology due to its critical role in cancer cell metabolism. Many cancer cells exhibit a phenomenon known as the Warburg effect, or aerobic glycolysis, where they preferentially convert glucose to lactate even in the presence of oxygen.[1][2][3] This metabolic shift is crucial for the rapid proliferation and survival of tumor cells.[2] LDHA catalyzes the final step in this process, the conversion of pyruvate to lactate, while regenerating the NAD+ required for sustained glycolysis.[4] Consequently, inhibiting LDHA is a promising strategy to disrupt cancer cell metabolism, induce oxidative stress, and trigger cell death.[1][2]
This guide provides a comparative overview of validating LDHA as a therapeutic target, with a specific focus on the potent and selective small molecule inhibitor, (R)-GNE-140. We will compare its performance with other alternatives and provide detailed experimental protocols and supporting data to aid researchers in their drug discovery efforts.
This compound: A Potent Probe for LDHA Validation
This compound is a highly potent and selective inhibitor of lactate dehydrogenase.[5][6][7] It demonstrates significant potency against both LDHA and LDHB isoforms, with IC50 values in the low nanomolar range.[5][6][7][8][9] Notably, the (R)-isomer is 18 times more potent than its (S)-enantiomer, highlighting its stereospecific interaction with the enzyme.[5][6] Its ability to effectively inhibit LDHA in cellular and in vivo models makes it an excellent tool for validating the therapeutic hypothesis of LDHA inhibition.
Comparative Analysis of LDHA Inhibitors
This compound is one of several small molecule inhibitors developed to target LDHA. Each compound has distinct characteristics in terms of potency, selectivity, and mechanism of action. Below is a comparison of this compound with other commonly cited LDHA inhibitors.
| Inhibitor | Target(s) | IC50 / Ki Value | Mechanism of Action | Key Cellular Effects |
| This compound | LDHA, LDHB | LDHA: 3 nM (IC50), LDHB: 5 nM (IC50)[5][6][7][9][10] | Competitive inhibitor[11] | Inhibits proliferation in a broad panel of cancer cell lines[5][6]; resensitizes oxidative phosphorylation (OXPHOS) dependent cells to OXPHOS inhibitors[10] |
| FX11 | LDHA | Ki of 8 µM[12] | Competitive with respect to NADH[13] | Reduces ATP levels, induces oxidative stress and apoptosis[1]; inhibits xenograft growth of lymphoma and pancreatic cancer cells[1] |
| Oxamate | LDHA | Ki of 138 µM (vs. pyruvate)[14] | Competitive inhibitor (pyruvate analog)[13][15] | Decreases glucose consumption, lactate production, and ATP levels[14][16]; induces apoptosis and G2/M cell cycle arrest[16]; sensitizes breast cancer cells to paclitaxel[4] |
| Galloflavin | LDHA, LDHB | Ki for pyruvate are 5.46 µM (LDHA) and 15.06 µM (LDHB)[12] | Binds to the NADH binding site[17] | Hinders cancer cell proliferation by blocking glycolysis and ATP production[12] |
| GSK2837808A | LDHA, LDHB | LDHA: 2.6 nM (IC50)[18] | Potent inhibitor | Reduces lactate production and tumor growth[18] |
Signaling Pathways and Validation Logic
Understanding the underlying biological pathways and the logical framework for target validation is crucial for a successful drug discovery campaign.
Key Experimental Protocols for LDHA Target Validation
Accurate and reproducible experimental methods are essential for validating LDHA as a drug target. Below are detailed protocols for key assays.
LDHA Enzymatic Activity Assay (NADH Oxidation)
This assay directly measures the ability of a compound to inhibit LDHA's enzymatic activity by monitoring the decrease in absorbance as NADH is oxidized to NAD+.
-
Principle: LDHA catalyzes the conversion of pyruvate to lactate, which involves the oxidation of NADH to NAD+. The disappearance of NADH can be monitored spectrophotometrically at 340 nm.
-
Materials:
-
Purified human LDHA enzyme
-
Reaction Buffer: 0.2 M Tris-HCl (pH 7.3)[19]
-
Substrate: Sodium Pyruvate (30 mM stock in Reaction Buffer)[19]
-
Cofactor: NADH (6.6 mM stock in Reaction Buffer)[19]
-
Test compound (e.g., this compound) at various concentrations
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, pyruvate, and the test compound in the wells of a 96-well plate.
-
Initiate the reaction by adding NADH to each well.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 5-10 minutes at room temperature.[19]
-
The rate of NADH oxidation is determined by the slope of the linear portion of the absorbance vs. time curve.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of LDHA inhibition on the viability and proliferation of cancer cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which is an indicator of metabolically active cells.
-
Materials:
-
Procedure:
-
Seed cells at an optimal density in 384-well plates to ensure they are in the exponential growth phase at the end of the assay.[5]
-
The following day, treat the cells with a serial dilution of the test compound (e.g., a 6-point dose titration).[5]
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[5]
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal to vehicle-treated controls and calculate the absolute IC50 values using four-parameter logistic curve fitting.[5]
Lactate Production Assay
This assay confirms that the cellular effects of the inhibitor are due to the intended mechanism—the inhibition of lactate production.
-
Principle: The amount of lactate secreted by cells into the culture medium is quantified using a colorimetric or fluorometric assay kit.
-
Materials:
-
Cancer cells cultured in a 96-well plate
-
Test compound (this compound)
-
Lactate Assay Kit (e.g., from Abcam, Cayman Chemical)
-
Microplate spectrophotometer or fluorometer
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the test compound for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves adding a reaction mix that generates a colored or fluorescent product in proportion to the lactate concentration.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using the provided lactate standards. Use the standard curve to determine the lactate concentration in each sample. Compare lactate levels in treated vs. untreated cells.[14][16]
Conclusion
Validating LDHA as a therapeutic target requires a multi-faceted approach, combining biochemical, cellular, and in vivo studies. Potent and selective chemical probes like this compound are indispensable tools in this process. By directly inhibiting LDHA, this compound allows for the rigorous testing of the hypothesis that disrupting aerobic glycolysis can be an effective anti-cancer strategy. The comparative data and detailed protocols provided in this guide offer a framework for researchers to effectively design experiments, interpret results, and advance the development of novel cancer therapies targeting LDHA. The consistent findings that LDHA inhibition leads to reduced cancer cell proliferation and tumor growth in preclinical models strongly support its continued investigation as a valuable target in oncology.[1][4]
References
- 1. pnas.org [pnas.org]
- 2. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the "Warburg effect" restricting tumor growth to oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. biorbyt.com [biorbyt.com]
- 9. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 10. medkoo.com [medkoo.com]
- 11. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation [mdpi.com]
- 14. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. LDH-A Enzyme Assay [bio-protocol.org]
Predicting Responsiveness to (R)-GNE-140: A Comparative Guide to Potential Biomarkers
(R)-GNE-140 is a potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[1][2][3] By targeting the final step of anaerobic glycolysis, the conversion of pyruvate to lactate, this compound disrupts the metabolic engine of cancer cells that heavily rely on the Warburg effect. This guide provides a comprehensive overview of the key biomarkers that may predict sensitivity or resistance to this compound, comparing them with mechanisms of action of other lactate dehydrogenase inhibitors and offering detailed experimental protocols for their assessment.
Mechanism of Action and the Glycolytic Pathway
This compound exhibits high potency with IC50 values of 3 nM and 5 nM for LDHA and LDHB, respectively.[1][2][4] Its inhibitory action on LDHA leads to a rapid alteration of global metabolism in cancer cells.[5] This disruption of the glycolytic pathway is central to its anti-tumor activity.
Caption: Simplified signaling pathway of this compound action.
Key Biomarkers for Predicting Response
The efficacy of this compound is not uniform across all cancer types. Several key factors have been identified that can serve as predictive biomarkers for sensitivity or resistance.
Metabolic Phenotype: Glycolysis vs. Oxidative Phosphorylation (OXPHOS)
A primary determinant of sensitivity to this compound is the cancer cell's metabolic wiring.
-
Sensitive Phenotype: Cancer cells that are highly dependent on glycolysis for their energy production are more susceptible to LDHA inhibition.
-
Resistant Phenotype: Conversely, pancreatic cancer cell lines that primarily utilize oxidative phosphorylation (OXPHOS) for ATP generation exhibit inherent resistance to this compound.[5][6] However, these resistant cells can be re-sensitized to this compound when co-treated with an OXPHOS inhibitor like phenformin.[5][6]
| Metabolic Phenotype | Predicted Response to this compound | Supporting Evidence |
| High Glycolysis / Low OXPHOS | Sensitive | Inhibition of LDHA by this compound leads to metabolic crisis and cell death. |
| Low Glycolysis / High OXPHOS | Resistant | Cells can bypass the glycolytic block by relying on mitochondrial respiration. Can be sensitized with OXPHOS inhibitors.[5][6] |
Acquired Resistance: Activation of the AMPK-mTOR-S6K Signaling Pathway
Prolonged exposure to this compound can induce acquired resistance. This has been linked to the activation of a key metabolic signaling pathway.
-
Mechanism: Acquired resistance to this compound is driven by the activation of the AMPK-mTOR-S6K signaling pathway.[5][6] This activation leads to an increase in OXPHOS, providing an escape route from the effects of LDHA inhibition.[5][6]
-
Therapeutic Implication: The emergence of resistance can be prevented by co-administering inhibitors that target this pathway.[5][6]
Caption: Acquired resistance pathway to this compound.
LDHB Upregulation
While this compound inhibits both LDHA and LDHB, the expression level of LDHB can influence drug sensitivity.
-
Mechanism: Upregulation of LDHB has been identified as a mechanism of resistance to multiple LDH inhibitors, including this compound.[7] Overexpression of LDHB can compensate for the inhibition of LDHA, allowing the conversion of pyruvate to lactate to proceed.
-
Biomarker Potential: Assessing the expression levels of LDHB in tumors prior to treatment could be a valuable predictive biomarker.
Comparison with Other LDH Inhibitors
Several other molecules have been developed to target LDH, each with its own characteristics.
| Inhibitor | Target(s) | IC50 | Key Features |
| This compound | LDHA, LDHB | LDHA: 3 nM, LDHB: 5 nM[1][2][4] | High potency and selectivity.[1][2] |
| FX-11 | LDHA | IC50: 23.3 µM (HeLa cells)[3] | Induces oxidative stress and cell death.[3] |
| GSK2837808A | LDHA, LDHB | LDHA: 2.6 nM, LDHB: 43 nM[3] | Potent and selective for LDHA over LDHB. |
| Oxamate | LDH | - | A competitive inhibitor and pyruvate analog.[8] |
| Quercetin | LDH, MCT1 | - | A flavonoid that also inhibits lactate transport.[8] |
Experimental Protocols
Assessment of Metabolic Phenotype (Seahorse Assay)
This protocol outlines a method to determine the metabolic dependency of cancer cells.
Caption: Workflow for assessing metabolic phenotype.
-
Cell Seeding: Plate cancer cells at an optimal density in a Seahorse XF cell culture microplate and incubate overnight.
-
Assay Preparation: On the day of the assay, wash the cells and replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Equilibrate the plate in a CO2-free incubator.
-
Seahorse Analysis: Place the plate in the Seahorse XF Analyzer. After baseline measurements of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), sequentially inject metabolic inhibitors (e.g., oligomycin, FCCP, and a mix of rotenone and antimycin A) to determine key parameters of mitochondrial respiration and glycolysis.
-
Data Interpretation: Analyze the OCR and ECAR data to classify cells as more glycolytic, more dependent on OXPHOS, or having a mixed metabolic phenotype.
Western Blot for AMPK Pathway Activation and LDHB Expression
This protocol is for assessing the protein levels of key biomarkers.
-
Protein Extraction: Lyse treated and untreated control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-AMPK, total AMPK, LDHB, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities to determine the relative protein expression levels.
Conclusion
The therapeutic efficacy of this compound is intrinsically linked to the metabolic state of the cancer. A thorough understanding of a tumor's reliance on glycolysis versus oxidative phosphorylation, the activation status of the AMPK-mTOR-S6K pathway, and the expression level of LDHB can provide crucial insights into its potential response to this compound. These biomarkers should be considered in the design of clinical trials and for the development of patient stratification strategies to maximize the therapeutic benefit of this targeted metabolic inhibitor. Further research into the interplay of these biomarkers will be essential for the successful clinical translation of this compound and other LDH inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
(R)-GNE-140: A Potent Lactate Dehydrogenase Inhibitor with High Selectivity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Cross-Reactivity of (R)-GNE-140.
This compound is a highly potent small molecule inhibitor of lactate dehydrogenase (LDH) enzymes, critical players in cellular metabolism, particularly in the context of cancer. This guide provides a comprehensive overview of the cross-reactivity profile of this compound against other dehydrogenases, supported by experimental data, detailed protocols, and pathway visualizations to inform research and development decisions.
High Potency Against Lactate Dehydrogenase Isoforms
This compound demonstrates nanomolar potency against the primary lactate dehydrogenase isoforms, LDHA, LDHB, and LDHC. This strong inhibition disrupts the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.
| Target Dehydrogenase | IC50 (nM) |
| Lactate Dehydrogenase A (LDHA) | 3 |
| Lactate Dehydrogenase B (LDHB) | 5 |
| Lactate Dehydrogenase C (LDHC) | 5 |
Exceptional Selectivity Profile
A critical aspect of a therapeutic candidate's viability is its selectivity for the intended target. This compound exhibits a highly selective inhibition profile, with no significant activity observed against other closely related dehydrogenase enzymes at concentrations up to 10 µM.[1]
| Off-Target Dehydrogenase | IC50 (µM) |
| Malate Dehydrogenase 1 (MDH1) | > 10 |
| Malate Dehydrogenase 2 (MDH2) | > 10 |
Furthermore, broader screening has confirmed the specificity of this compound, with no appreciable inhibition noted against a large panel of 301 kinases.[1]
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in this guide.
Biochemical IC50 Determination for Dehydrogenase Activity
This protocol outlines a representative enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of dehydrogenases.
Materials:
-
Recombinant human dehydrogenase enzymes (LDHA, LDHB, MDH1, MDH2, etc.)
-
Substrate for each enzyme (e.g., pyruvate for LDH, malate for MDH)
-
Cofactor (NAD+ or NADH, depending on the reaction direction)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (solubilized in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, the respective dehydrogenase enzyme, and the diluted this compound or DMSO (for control wells).
-
Initiate the enzymatic reaction by adding the substrate and cofactor solution to each well.
-
Immediately place the plate in a microplate reader and monitor the change in absorbance at 340 nm over time. The rate of NADH oxidation or NAD+ reduction is proportional to the enzyme activity.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizing the Mechanism and Workflow
To further elucidate the context and application of this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The role of LDHA/B in the glycolysis pathway and its inhibition by this compound.
Caption: A streamlined workflow for determining the IC50 of this compound in a biochemical assay.
References
Comparative analysis of (R)-GNE-140 in different cancer subtypes
(R)-GNE-140 has emerged as a potent small molecule inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), key enzymes in the glycolytic pathway frequently upregulated in cancer. This guide provides a comprehensive comparative analysis of this compound's activity across various cancer subtypes, its mechanism of action, and its performance relative to other LDHA inhibitors. The information is intended for researchers, scientists, and drug development professionals.
Potency and Efficacy Across Cancer Cell Lines
This compound demonstrates potent enzymatic inhibition of both LDHA and LDHB with IC50 values of 3 nM and 5 nM, respectively.[1][2][3] Its antiproliferative effects have been evaluated across a broad panel of 347 cancer cell lines, showing inhibitory activity in 37 of them at a concentration of 5 µM.[1][2] Notably, it exhibits an IC50 of 0.8 µM in two chondrosarcoma cell lines harboring IDH1 mutations.[1][2]
Comparative Antiproliferative Activity
The following table summarizes the IC50 values of this compound in comparison to another novel LDHA inhibitor, ML-05, across a panel of human and murine cancer cell lines.[4]
| Cell Line | Cancer Subtype | This compound IC50 (µM) | ML-05 IC50 (µM) |
| Human Cell Lines | |||
| A375 | Melanoma | >50 | 18.3 ± 2.1 |
| CAL51 | Breast Cancer | 18.2 ± 1.5 | 10.1 ± 0.9 |
| MIA PaCa-2 | Pancreatic Cancer | 0.4 ± 0.1 | 35.2 ± 3.2 |
| MDA-MB-468 | Breast Cancer | 25.3 ± 2.8 | 15.4 ± 1.7 |
| HMCB | Melanoma | 3.2 ± 0.5 | >50 |
| Murine Cell Lines | |||
| B16F10 | Melanoma | >50 | 23.1 ± 2.5 |
| 4T1 | Breast Cancer | 30.1 ± 3.3 | 19.8 ± 2.2 |
| Panc02 | Pancreatic Cancer | 15.4 ± 1.8 | 12.3 ± 1.4 |
| EMT6 | Breast Cancer | 1.8 ± 0.2 | >50 |
| LLC | Lung Carcinoma | 2.1 ± 0.3 | >50 |
Mechanism of Action: Targeting Glycolysis and Beyond
This compound exerts its anticancer effects primarily through the inhibition of LDHA and LDHB, which catalyze the conversion of pyruvate to lactate. This disruption of the glycolytic pathway leads to a reduction in lactate production and a decrease in cellular ATP levels.[4]
However, the cellular response to LDHA inhibition is complex and can involve the activation of compensatory signaling pathways. Two key pathways implicated in the resistance to LDHA inhibitors are the JNK and ATF4 signaling pathways.
Signaling Pathways
Glycolysis Inhibition by this compound
Caption: Inhibition of LDHA/B by this compound blocks lactate production and reduces ATP, leading to cell growth inhibition.
Resistance Mechanism: JNK and ATF4 Pathway Activation
References
Safety Operating Guide
Navigating the Safe Disposal of (R)-GNE-140: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like (R)-GNE-140, a potent lactate dehydrogenase A (LDHA) inhibitor, is a critical component of laboratory safety and environmental responsibility.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with standard laboratory practices and minimizing risk.
I. Core Principles of Chemical Waste Management
The foundational principle of laboratory waste management is to treat all novel or uncharacterized compounds as hazardous unless confirmed otherwise by a formal safety assessment.[3] The disposal plan for any chemical should be established before its use in any experimental protocol.[4] Key strategies for managing laboratory waste involve minimizing the amount of waste generated, reusing or redistributing surplus materials, and proper segregation for disposal.[4][5]
II. Step-by-Step Disposal Protocol for this compound
The following procedures are based on general guidelines for hazardous chemical waste disposal in a laboratory setting. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) protocols, as local regulations may vary.[6]
Step 1: Waste Identification and Classification
This compound should be classified as a hazardous chemical waste. This classification is based on its nature as a potent, biologically active small molecule inhibitor.[1] Although it may be shipped as a non-hazardous chemical for transportation purposes, this does not apply to its disposal after use.[2] All materials contaminated with this compound, including solutions, contaminated personal protective equipment (PPE), and experimental apparatus, should be treated as hazardous waste.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7]
-
Solid Waste: Unused or expired solid this compound, along with any contaminated consumables such as weigh boats, pipette tips, and gloves, should be collected in a designated, compatible, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container. It is important to segregate halogenated and non-halogenated solvent waste if applicable to your institution's guidelines.[4] For instance, if this compound is dissolved in a chlorinated solvent, it should be placed in a halogenated waste container.
-
Aqueous Solutions: Dilute aqueous solutions containing this compound should not be disposed of down the drain.[3][6] They must be collected as hazardous liquid waste.
Step 3: Container Selection and Labeling
-
Container Compatibility: Waste containers must be made of a material compatible with the chemical waste they are intended to hold. For many organic solvents, plastic containers are preferred.[5]
-
Labeling: All waste containers must be accurately and clearly labeled with their contents. The label should include the words "Hazardous Waste," the full chemical name of all components (no abbreviations), and the approximate concentration of each. The container must be kept closed except when adding waste.[5]
Step 4: Storage of Waste
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][7] The SAA should be inspected regularly for any signs of leakage.[7] Incompatible waste types, such as acids and bases, should be stored separately to prevent accidental mixing.[7]
Step 5: Disposal of Empty Containers
A container that has held this compound is not considered "empty" until it has been properly decontaminated.[4]
-
For containers that held acutely toxic waste (if this compound is determined to be so by your EHS office), triple rinsing with a suitable solvent is required.[3]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[3]
-
Once properly decontaminated, remove or deface the original label, and dispose of the container as regular trash or according to your institution's guidelines for non-hazardous laboratory waste.[3]
Step 6: Arranging for Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the collection of the hazardous waste from your laboratory's SAA.[5] Do not transport hazardous waste outside of your designated laboratory area.[3]
III. Data Presentation: Waste Stream Summary
| Waste Type | Description | Container Type | Disposal Method |
| Solid Waste | Unused this compound powder, contaminated gloves, pipette tips, weigh papers. | Labeled, compatible solid hazardous waste container. | EHS Pickup |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO). | Labeled, compatible liquid hazardous waste container (segregate halogenated/non-halogenated). | EHS Pickup |
| Liquid Waste (Aqueous) | Dilute aqueous solutions containing this compound from experiments. | Labeled, compatible aqueous hazardous waste container. | EHS Pickup |
| Sharps Waste | Needles or blades contaminated with this compound. | Puncture-resistant sharps container. | EHS Pickup |
| Empty Containers | Original vials or bottles that held this compound. | After triple rinsing, dispose of as non-hazardous lab glass/plastic. The rinsate is hazardous waste. | Regular Lab Trash/Recycling (post-decontamination) |
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the logical flow for determining the correct disposal pathway for materials associated with this compound.
Caption: Workflow for this compound waste disposal.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling (R)-GNE-140
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (R)-GNE-140, a potent lactate dehydrogenase A (LDHA) inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various handling scenarios.
| Scenario | Required PPE | Purpose |
| Receiving & Storage | - Nitrile Gloves- Lab Coat | Prevents skin contact with potentially contaminated packaging. |
| Weighing (Solid Form) | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles- N95 Respirator | Minimizes inhalation of fine particles and prevents eye and skin contact. |
| Dissolving & Handling (in DMSO) | - Butyl or Nitrile Rubber Gloves- Lab Coat- Safety Goggles or Face Shield | Protects against skin absorption, as DMSO can facilitate the transport of chemicals through the skin. Goggles or a face shield protect against splashes. |
| Cell Culture & In Vitro Assays | - Nitrile Gloves- Lab Coat | Standard practice to prevent contamination of cell cultures and protect the researcher. |
| Waste Disposal | - Nitrile Gloves- Lab Coat- Safety Goggles | Protects against splashes and contact with contaminated waste. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
2.1. Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Don PPE: Wear nitrile gloves and a lab coat before handling the package.
-
Confirm Identity: Verify that the product label matches the order information.
-
Storage: Store this compound in a designated, well-ventilated, and secure area. It should be kept in a tightly sealed container, protected from light, and stored at the recommended temperature (typically -20°C or -80°C for long-term storage).
2.2. Weighing the Compound
-
Work in a Controlled Environment: All weighing of powdered this compound must be conducted in a chemical fume hood or a similar ventilated enclosure to prevent the inhalation of airborne particles.
-
Utilize Appropriate PPE: Wear double nitrile gloves, a lab coat, safety goggles, and an N95 respirator.
-
Use Designated Equipment: Use dedicated spatulas and weigh boats. Clean all equipment thoroughly before and after use.
-
Minimize Dust Generation: Handle the powder gently to avoid creating dust. Close the container immediately after dispensing.
-
Clean Up: Decontaminate the weighing area and equipment immediately after use.
2.3. Dissolving the Compound
This compound is often dissolved in dimethyl sulfoxide (DMSO).
-
Select Appropriate Gloves: Wear butyl or nitrile rubber gloves, as DMSO can readily penetrate many other types of gloves.[1]
-
Work in a Fume Hood: All procedures involving the handling of stock solutions in DMSO should be performed in a chemical fume hood.
-
Prepare the Solution: Slowly add the solvent to the pre-weighed compound. Cap the vial and mix gently until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
2.4. Use in Experiments
-
Standard Laboratory Practices: Follow standard aseptic techniques when using this compound in cell-based assays.
-
Avoid Contamination: Use filtered pipette tips to prevent aerosol-mediated cross-contamination.
-
Incubation: Incubate treated cells or samples in a designated incubator.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Unused this compound powder, contaminated weigh boats, and gloves should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and media containing this compound should be collected in a separate, labeled hazardous waste container. DMSO-containing waste should be disposed of as organic solvent waste.[1]
-
Sharps Waste: Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container.
3.2. Waste Collection and Disposal
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the primary solvent (e.g., DMSO).
-
Storage of Waste: Store waste containers in a designated and secure secondary containment area until they are collected by the institution's environmental health and safety (EHS) department.
-
Institutional Procedures: Follow all institutional and local regulations for the disposal of chemical waste. Contact your EHS department for specific guidance and to schedule a waste pickup. Never dispose of this compound or its solutions down the drain.
Workflow and Logical Relationships
The following diagram illustrates the key stages of the handling and disposal process for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
